molecular formula C10H10FNO2 B8152387 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Cat. No.: B8152387
M. Wt: 195.19 g/mol
InChI Key: NCHOTJRJZFRTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-methoxyethoxy)benzonitrile is a fluorinated and ether-functionalized benzonitrile derivative serving as a versatile building block in organic synthesis and drug discovery. The strategic incorporation of fluorine atoms and the 2-methoxyethoxy side chain can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a valuable scaffold for medicinal chemists . While specific data on this compound is limited, its structure suggests applications analogous to other substituted fluoro benzonitriles, which are prominent intermediates in developing Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals . Compounds like 5-Fluoro-2-methylbenzonitrile see extensive use in these sectors, indicating that this compound is well-suited for synthesizing complex molecules for pharmaceutical and crop protection research . The ether linkage in the 2-methoxyethoxy chain provides a potential site for further chemical modification or may contribute to the solubility profile of final target molecules. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with laboratory safety standards.

Properties

IUPAC Name

2-fluoro-5-(2-methoxyethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHOTJRJZFRTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a robust synthetic protocol, and its applications, with a strong emphasis on safety and handling. The insights provided herein are grounded in established chemical principles and data from structurally analogous compounds to offer a complete scientific narrative.

Introduction and Strategic Importance

This compound is a substituted aromatic nitrile, a class of compounds that holds significant value in the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a nitrile, a fluoro group, and a methoxyethoxy side chain—provides a versatile scaffold for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluorinated benzene ring offers metabolic stability and unique electronic properties, a common strategy in modern drug design.[1]

While not a household name, this compound and its analogs are crucial building blocks. For instance, closely related structures like 2-fluoro-5-formylbenzonitrile are key intermediates in the synthesis of complex pharmaceuticals, including the PARP inhibitor Olaparib, used in cancer therapy.[2][3][4][5] This positions this compound as a compound of interest for the development of novel therapeutics and other advanced materials.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application. The structural details and properties of this compound are presented below.

Chemical Structure

The molecule consists of a benzonitrile core substituted with a fluorine atom at position 2 and a 2-methoxyethoxy group at position 5.

Caption: 2D structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 2801182-45-4
Molecular Formula C₁₀H₁₀FNO₂
Molecular Weight 195.19 g/mol
SMILES COC(OCCO)C1=CC(C#N)=C(F)C=C1
InChI Key (Predicted) YZGHXCFJWQJFEK-UHFFFAOYSA-N
Physicochemical Properties

Experimental data for this specific compound is not widely published. The table below includes predicted values and, for comparison, experimental data for the closely related analog, 2-Fluoro-5-methoxybenzonitrile.

PropertyValue (this compound)Reference Value (2-Fluoro-5-methoxybenzonitrile)
Appearance White to off-white solid (Predicted)White to almost white powder to crystal[1]
Melting Point Not available80 - 84 °C[1]
Boiling Point > 300 °C (Predicted)269.9 °C[6]
Density ~1.2 g/cm³ (Predicted)1.18 g/cm³ (Predicted)[7]
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate (Predicted)Soluble in Methanol[7]

Synthesis and Purification

The proposed synthesis starts from commercially available 2-Fluoro-5-hydroxybenzonitrile and 1-bromo-2-methoxyethane . The hydroxyl group of the phenol is deprotonated by a suitable base to form a nucleophilic phenoxide, which then displaces the bromide from 1-bromo-2-methoxyethane in an Sₙ2 reaction.

Synthetic Workflow Diagram

Caption: Workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be rigorously monitored at each stage to ensure reaction completion and purity.

Materials:

  • 2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the starting phenol). Begin vigorous stirring. Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture via syringe.

    • Causality Insight: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophile. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. An excess of the electrophile ensures complete consumption of the limiting starting material.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted against the starting material. The reaction is complete upon the disappearance of the 2-Fluoro-5-hydroxybenzonitrile spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Causality Insight: The water washes remove residual potassium salts and acetonitrile, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a solid.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. Below are the predicted data for this compound based on established principles of NMR and IR spectroscopy.[8][9]

Technique Predicted Data and Interpretation
¹H NMR Aromatic Protons (3H): Three distinct signals in the δ 7.0-7.6 ppm range. Expect complex splitting patterns (doublet of doublets) due to ³J(H-H) and ⁴J(H-F) coupling. -OCH₂CH₂O- Protons (4H): Two triplets in the δ 3.7-4.2 ppm range, each integrating to 2H. -OCH₃ Protons (3H): A sharp singlet around δ 3.4 ppm.
¹³C NMR Nitrile Carbon (-C≡N): ~115-120 ppm. Aromatic Carbons (6C): Signals between ~110-165 ppm. The carbon attached to fluorine will show a large ¹J(C-F) coupling (~240-250 Hz). Aliphatic Carbons (3C): Signals for the three carbons of the methoxyethoxy group will appear in the δ 59-71 ppm range.
IR Spectroscopy Nitrile Stretch (C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹. Aryl-Alkyl Ether Stretch (C-O-C): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Predicted at m/z = 196.07. [M+Na]⁺: Predicted at m/z = 218.05.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate.

  • Scaffold for Medicinal Chemistry: The benzonitrile moiety is a well-established pharmacophore and synthetic handle. The nitrile can be converted into other functional groups, allowing for the exploration of diverse chemical space.

  • Introduction of Favorable Moieties: The 2-fluoro substituent can enhance metabolic stability and binding affinity of a final drug molecule by altering its electronic properties and blocking sites of metabolism.[1] The methoxyethoxy side chain increases polarity and can improve the pharmacokinetic profile of a compound, potentially enhancing solubility and cell permeability.

  • Intermediate for Target Synthesis: This compound is an ideal precursor for creating more complex molecules. For example, the nitrile group could be a key anchoring point for coupling reactions, or the aromatic ring could undergo further substitution to build out a larger molecular framework, similar to the strategies used in the synthesis of kinase inhibitors and other targeted therapies.[3][4]

Safety and Handling

Based on data from structurally similar fluorinated benzonitriles, this compound should be handled as a hazardous substance.[10][11][12][13][14]

Hazard Identification
GHS Classification Hazard Statement
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, Dermal (Category 3/4)H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation (Category 3/4)H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[11]

References

  • Mol-Instincts. (n.d.). 2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0) Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

  • Apicule. (n.d.). 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No: 763114-25-6) API Intermediate Manufacturers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Leslie, J. M. (2020, September 18). IR/NMR example 2 [Video]. YouTube. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS: 2801182-45-4) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and assay development scientists, this document synthesizes physicochemical analysis with practical laboratory protocols.

While specific experimental solubility data for this distinct intermediate is proprietary or sparse in public repositories, its structural pharmacophore—combining a lipophilic fluorobenzene core with a polar nitrile and an amphiphilic glycol ether tail—predicts high solubility (>100 mM) in anhydrous DMSO. This guide details the mechanistic basis for this solubility, provides a self-validating preparation protocol, and outlines strategies to mitigate compound precipitation during aqueous dilution.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

Structural Analysis

The solubility behavior of this compound is dictated by the interplay between its aromatic core and its functional substituents.

FeatureChemical MoietySolvation Interaction with DMSO
Core Fluorobenzene Ring

-

Stacking / Dispersion:
DMSO is highly polar but possesses methyl groups that interact favorably with aromatic systems via dispersion forces.
Polar Head Nitrile (-CN)Dipole-Dipole: The strong dipole of the nitrile group aligns with the sulfoxide dipole of DMSO, facilitating rapid dissolution.
Tail 2-MethoxyethoxyHydrogen Bonding: The ether oxygens act as weak Hydrogen Bond Acceptors (HBA). While DMSO is an HBA, it solvates ether chains effectively through dipole interactions and by disrupting inter-molecular lattice energy.
Predicted Solubility Parameters

Based on structural analogs (e.g., 2-Fluoro-5-methoxybenzonitrile) and Group Contribution Methods, the following properties guide the solvation strategy:

  • Molecular Weight: ~195.19 g/mol

  • Physical State: Solid (Powder/Crystal) at Room Temperature (RT).

  • LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic).

  • DMSO Solubility: High . The compound lacks strong Hydrogen Bond Donors (HBD) like -OH or -NH, which often lead to strong crystal lattice energy. The presence of the flexible ether tail further lowers the melting point and lattice energy, enhancing solubility.

Part 2: Standard Operating Procedure (SOP) for Stock Preparation

Reagent Requirements
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).[1]

    • Why: Water content >0.1% in DMSO can catalyze hydrolysis of the nitrile or induce precipitation of lipophilic compounds over time [1].

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why: Protects from light (fluorinated aromatics can be photosensitive) and prevents plasticizer leaching from polypropylene tubes.

Preparation Protocol (10 mM Stock)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculation:

    
    
    
    
    
    Note: Due to weighing errors with small masses, it is recommended to weigh ~5-10 mg and adjust the DMSO volume.
  • Weighing:

    • Tare an amber glass vial.

    • Weigh exactly 5.0 mg of this compound.

    • Record the exact mass (e.g., 5.02 mg).

  • Volume Adjustment:

    • Calculate required DMSO volume:

      
      .
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage:

    • Overlay with inert gas (Argon/Nitrogen) if available to prevent moisture uptake.

    • Store at -20°C .

Workflow Visualization

StockPrep Start Start: Solid Compound Weigh Weigh ~5-10 mg into Amber Glass Vial Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM or 100 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Pipette slowly) Calc->AddSolvent Mix Vortex (30s) -> Sonicate (5m) if necessary AddSolvent->Mix QC QC Check: Is solution clear? Mix->QC Store Store at -20°C (Desiccated) QC->Store Yes Fail Troubleshoot: Warm to 37°C or Dilute Stock QC->Fail No (Precipitate) Fail->Mix Retry

Figure 1: Decision tree for the preparation and quality control of DMSO stock solutions.

Part 3: Handling & Aqueous Dilution

The "Crash-Out" Phenomenon

While this compound is highly soluble in DMSO, it is moderately lipophilic. Rapid dilution into aqueous buffers (e.g., PBS, Cell Media) can cause precipitation ("crashing out") if the local concentration exceeds the aqueous solubility limit [2].

Serial Dilution Strategy (Intermediate Dilution)

To maintain solubility during biological assays, avoid direct 1000-fold dilution. Use an intermediate step.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into culture medium or buffer (Result: 1 mM, 10% DMSO).

    • Critical: Add the DMSO stock into the buffer while vortexing, not the other way around.

  • Working Solution: Dilute intermediate 1:100 into final assay volume (Result: 10 µM, 0.1% DMSO).

Stability in Solution
  • Hygroscopicity: DMSO absorbs water from the air. At >10% water content, the solubility power for lipophilic compounds drops drastically. Always seal vials tightly.

  • Freeze-Thaw: Limit to <5 cycles. Repeated condensation introduces water. Aliquot stocks into single-use volumes (e.g., 50 µL) [3].

Part 4: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon DMSO addition Impure compound (salts) or cold DMSO.Sonicate at 37°C. If persistent, centrifuge; salts may be insoluble inorganic impurities.
Precipitation in Aqueous Buffer Compound aggregation; concentration too high.Reduce final concentration or add surfactant (e.g., 0.01% Tween-20) to the buffer.
Yellowing of Stock over time Oxidation or hydrolysis of nitrile.Check LC-MS purity. Discard if purity <95%. Store under Argon.
Solubility Logic Diagram

SolubilityLogic Compound This compound Interaction1 Dipole-Dipole & Ether Solvation Compound->Interaction1 Interaction2 Hydrophobic Effect (Precipitation Risk) Compound->Interaction2 DMSO DMSO Solvent DMSO->Interaction1 Water Aqueous Buffer Water->Interaction2 Soluble Stable Stock (>100 mM) Interaction1->Soluble High Solubility Insoluble Unstable (<100 µM) Interaction2->Insoluble Low Solubility

Figure 2: Mechanistic interaction map contrasting DMSO solvation vs. aqueous instability.

References

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company L.L.C.[2] Bulletin 102. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[1]

  • BenchChem. (2025).[1] Application Note: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Link

  • BLD Pharm. (n.d.). Product Data Sheet: this compound (CAS 2801182-45-4).[3] Link

  • Fisher Scientific. (n.d.). Dimethyl Sulfoxide (DMSO) Chemical Properties and Safety Data. Link

Sources

Methodological & Application

using 2-Fluoro-5-(2-methoxyethoxy)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol for Kinase & PARP Inhibitor Scaffold Design[1]

Executive Summary

2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS: 2801182-45-4 / Analogous to 127667-01-0 series) represents a strategic "next-generation" building block for small molecule drug discovery.[1] It combines the reactive electrophilicity of the 2-fluorobenzonitrile core—essential for nucleophilic aromatic substitution (


) and heterocycle formation—with a 2-methoxyethoxy  tail.

This specific ether linkage acts as a solubility-enhancing bioisostere , mimicking the pharmacokinetic (PK) benefits found in blockbuster kinase inhibitors like Gefitinib and Erlotinib , while offering a versatile handle for constructing Quinazoline (EGFR/HER2 targeting) and Phthalazinone (PARP targeting) scaffolds.

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its utility in constructing solubility-optimized heterocycles.

Strategic Utility & Chemical Profile
2.1 The "Solubility-Reactivity" Balance

In medicinal chemistry, the 2-fluorobenzonitrile motif is a "warhead precursor."[1] The fluorine atom is activated for displacement by amines (to form anilines or hydrazines), while the nitrile group is a precursor to amidines, amides, and heterocycles.

However, standard cores (e.g., 2-fluoro-5-methylbenzonitrile) often lead to lipophilic, poorly soluble drug candidates (High LogP).[1] The introduction of the 2-methoxyethoxy (PEG-like) group at the 5-position solves this by:

  • lowering LogP (increasing water solubility).

  • Maintaining Metabolic Stability (primary ethers are generally stable).

  • Providing Hydrogen Bond Acceptors (improving receptor binding affinity).

2.2 Comparative Analysis
FeatureStandard Intermediate (2-Fluoro-5-methylbenzonitrile)Target Intermediate (this compound)
Reactivity High (

at C2)
High (

at C2)
Solubility Low (Lipophilic)High (Amphiphilic)
Primary Application General HeterocyclesKinase Inhibitors (EGFR), PARP Inhibitors
Key Drug Analog Olaparib (Intermediate)Gefitinib (Side chain), Erlotinib
Protocol A: Synthesis of the Intermediate

Rationale: Direct alkylation of the phenolic precursor is the most atom-economical route.

Starting Material: 2-Fluoro-5-hydroxybenzonitrile Reagent: 1-Bromo-2-methoxyethane (or 2-Methoxyethyl 4-methylbenzenesulfonate for higher yield)[1]

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with 2-Fluoro-5-hydroxybenzonitrile (1.0 equiv) and Acetonitrile (ACN) (10 vol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 equiv). Ensure the base is finely ground to maximize surface area.
    
  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise at room temperature.

    • Critical Control Point: If using the bromo-reagent, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by HPLC/TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2][3]

    • Redissolve in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Recrystallize from Heptane/EtOAc (9:1) or purify via silica gel flash chromatography if high purity (>99%) is required.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: Downstream Application (Quinazoline Synthesis)

Rationale: This protocol demonstrates the conversion of the intermediate into a 6-substituted quinazolin-4(3H)-one, a core scaffold for EGFR inhibitors.[1]

Phase 1: Nucleophilic Substitution (

)

The 2-fluoro position is activated by the ortho-cyano group.[1]

  • Reaction: Dissolve This compound (1.0 equiv) in DMSO (5 vol).

  • Nucleophile: Add Ammonia (7N in Methanol) (5.0 equiv) or Benzylamine (1.1 equiv) if a protected route is preferred.

    • Note: For direct quinazoline synthesis, Formamidine Acetate can sometimes be used directly, but the stepwise amination is more robust.

  • Conditions: Seal the vessel and heat to 100°C for 12 hours. The Fluorine is displaced by the amine.

  • Result: Formation of 2-Amino-5-(2-methoxyethoxy)benzonitrile .

Phase 2: Cyclization to Quinazoline Core
  • Reagent: Suspend the 2-amino intermediate (from Phase 1) in Ethanol (10 vol).

  • Cyclizer: Add Formamidine Acetate (1.5 equiv).

  • Reflux: Heat to reflux (78°C ) for 6–8 hours.

    • Mechanism:[1][4] The amino group attacks the formamidine, followed by cyclization onto the nitrile carbon.

  • Isolation: Cool to 0°C. The product, 6-(2-methoxyethoxy)quinazolin-4(3H)-one , typically precipitates.[1] Filter and wash with cold ethanol.

Phase 3: Chlorination (Activation)
  • Reagent: Suspend the Quinazolinone in Thionyl Chloride (

    
    )  or 
    
    
    
    (5 vol).
  • Catalyst: Add a catalytic drop of DMF .

  • Reflux: Heat to reflux for 3 hours until the solution becomes clear.

  • Workup: Evaporate excess reagent. Neutralize carefully with saturated

    
     and extract with DCM.
    
  • Product: 4-Chloro-6-(2-methoxyethoxy)quinazoline .

    • Application: This chloride is now ready to react with various anilines (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor.[1]

Visualized Workflows (Graphviz)
Diagram 1: Synthesis & Divergent Applications

This diagram illustrates the synthesis of the intermediate and its two primary divergent paths: Route A (Quinazolines for Kinase Inhibition) and Route B (Indazoles/Phthalazines for PARP Inhibition).

G Start 2-Fluoro-5-hydroxybenzonitrile Intermediate INTERMEDIATE: This compound Start->Intermediate Alkylation Reagent 1-Bromo-2-methoxyethane (K2CO3, ACN, 80°C) Reagent->Intermediate StepA1 Step A1: SnAr with NH3 (DMSO, 100°C) Intermediate->StepA1 Route A StepB1 Step B1: Reaction with Hydrazine (EtOH, Reflux) Intermediate->StepB1 Route B StepA2 2-Amino-5-(2-methoxyethoxy)benzonitrile StepA1->StepA2 StepA3 Step A2: Cyclization (Formamidine Acetate) StepA2->StepA3 Quinazoline SCAFFOLD A: 6-(2-methoxyethoxy)quinazolin-4(3H)-one (EGFR/Kinase Core) StepA3->Quinazoline Indazole SCAFFOLD B: 3-Amino-5-(2-methoxyethoxy)-1H-indazole (PARP/Kinase Core) StepB1->Indazole

Caption: Synthesis of the this compound intermediate and its divergence into Quinazoline (Kinase) and Indazole (PARP) scaffolds.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before downstream processing, the following specifications must be met:

TestMethodSpecification
Purity HPLC (C18 Column, ACN/H2O Gradient)

Identity

-NMR (

)
Conforms to structure (Characteristic triplets at

3.7–4.2 ppm for ethoxy chain)
Water Content Karl Fischer (KF)

(Critical for

reactions)
Residual Solvents GC-HSDMF/ACN within ICH limits

Troubleshooting Note:

  • Impurity Alert: If the "O-alkylation" step is run too hot (>90°C) or with insufficient base, you may observe the N-alkylated byproduct (if using an amino-precursor) or hydrolysis of the nitrile to an amide.[1] Maintain strict temperature control.

References
  • Synthesis of 2-Fluoro-5-substituted Benzonitriles

    • Title: "Process for the preparation of 2-fluoro-5-formylbenzonitrile and intermediates thereof."[1][2][5]

    • Source: Google P
    • URL
  • Quinazoline Scaffold Synthesis (Gefitinib/Erlotinib Analogs)

    • Title: "Quinazoline deriv
    • Source: PubMed / NIH (General Reference on Quinazoline Chemistry).
    • URL:[Link] (Search: Quinazoline Synthesis Strategies)

  • Solubility Enhancement in Drug Design

    • Title: "Strategies to Improve Solubility in Drug Discovery."
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: "2-Fluoro-5-methoxybenzonitrile (Analogous Compound D
    • Source: PubChem.[6][7][8]

    • URL:[Link]

Sources

Technical Application Note: Selective Reduction Strategies for Functionalized Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the reduction of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile to 2-Fluoro-5-(2-methoxyethoxy)benzylamine .

The following guide prioritizes chemo-selectivity, specifically addressing the preservation of the aryl fluoride moiety and the suppression of secondary amine byproducts.

Target Molecule: 2-Fluoro-5-(2-methoxyethoxy)benzylamine CAS (Analogous): 1423037-33-5 (Generic structure reference) Molecular Weight: ~199.22 g/mol Application: Key intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and GPCR ligands.

Executive Summary & Chemoselective Analysis

The reduction of This compound presents two primary chemoselective challenges that distinguish it from standard nitrile reductions:

  • Aryl Fluoride Stability (The

    
     Risk): 
    The ortho-fluoro substituent is activated by the electron-withdrawing nitrile group (
    
    
    
    ). Under harsh nucleophilic conditions (e.g., high-temperature hydride reductions), there is a risk of nucleophilic aromatic substitution (
    
    
    ), leading to defluorination or hydro-dehalogenation.
    • Mitigation: The 5-(2-methoxyethoxy) substituent is an electron-donating group (EDG). Through resonance, it increases electron density in the ring, deactivating the ortho-position towards nucleophilic attack. This intrinsic electronic protection allows for the use of standard hydride reagents if temperature is controlled.

  • Secondary Amine Formation: Partial reduction of the nitrile yields an imine intermediate (

    
    ). This imine can condense with the newly formed primary amine to generate a secondary amine dimer (
    
    
    
    ).
    • Mitigation: In catalytic hydrogenation, this is suppressed by adding ammonia or acidic anhydrides . In hydride reductions, this is minimized by using a stoichiometric excess of the reducing agent to ensure rapid conversion of the imine to the amine.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction

Best For: Small-scale discovery (1g – 10g), rapid throughput. Mechanism: Nucleophilic hydride transfer.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (2.0 - 2.5 equiv) - Note: Use pellets or 2.4M solution in THF for easier handling.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Quench: Water, 15% NaOH, Water (Fieser Method).[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C . Carefully add

    
     (2.5 equiv).
    
    • Critical: Do not add the solid nitrile directly to the solid LAH.

  • Addition: Dissolve the nitrile in minimal anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 30 minutes.

    • Why: Exotherm control prevents runaway side reactions (defluorination).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM + 1%

      
      ). The nitrile spot (
      
      
      
      ) should disappear; the amine stays near the baseline/streak without ammonia.
  • Fieser Quench (The "1-1-3" Rule):

    • Cool the mixture back to 0°C .

    • Dilute with

      
       (equal volume to THF).
      
    • Add

      
       mL Water  (where 
      
      
      
      = grams of LAH used). Caution: Vigorous gas evolution (
      
      
      ).
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL Water .[2]
      
  • Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[2][3]

  • Workup: The filtrate contains the free amine. Dry over

    
     and concentrate.
    
    • Note: The product is an oil. Due to the ether chain, it may be partially water-soluble. Do not use acidic washes during isolation.

Method B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), Process Chemistry, Green Chemistry. Mechanism: Surface-catalyzed hydrogenation.

Reagents & Materials
  • Catalyst: Raney Nickel (approx. 50 wt% slurry in water). Active catalyst.

  • Solvent: 7N Ammonia in Methanol (

    
    ).
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 50 psi).
    
Step-by-Step Protocol
  • Catalyst Prep: Wash the Raney Nickel slurry (10-20 wt% loading relative to substrate) three times with anhydrous MeOH to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet.

  • Reaction Assembly: In a Parr hydrogenation bottle or autoclave, combine:

    • Washed Raney Nickel.

    • Substrate (1.0 equiv).[4][5]

    • 7N

      
       in MeOH (10-15 volumes).
      
    • Why Ammonia? It shifts the equilibrium, preventing the primary amine from attacking the intermediate imine, thus stopping secondary amine formation.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40-50 psi (3-4 bar). Shake/stir at RT for 6–12 hours.
  • Filtration: Carefully filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to prevent catalyst ignition. Rinse with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure. The ammonia will co-evaporate, leaving the pure benzylamine.

Visualization: Reaction Logic & Workflows

Logic Diagram: Mechanistic Pathway & Side Reaction Control

This diagram illustrates the competition between the desired reduction and the side reactions (Dimerization/Defluorination) and how the chosen protocols mitigate them.

G Start 2-Fluoro-5-(2-methoxyethoxy) benzonitrile Imine Imine Intermediate (Ar-CH=NH) Start->Imine Hydride Addition (LAH or H2/Cat) Side_Defluoro Side Product: Defluorinated Amine Start->Side_Defluoro SNAr Attack (High Temp/Strong Nu) Target Target: Benzylamine (Ar-CH2-NH2) Imine->Target Rapid Reduction Side_Dimer Side Product: Secondary Amine (Dimer) Imine->Side_Dimer Condensation with Target (Slow Reduction) Mitigation1 Mitigation: Excess Ammonia (Method B) or Excess LAH (Method A) Mitigation1->Side_Dimer Blocks Mitigation2 Mitigation: 5-Alkoxy Group (Electronic Deactivation) Mitigation2->Side_Defluoro Blocks

Caption: Mechanistic pathway showing critical control points to prevent dimerization and defluorination.

Workflow Diagram: Fieser Quench Protocol (LAH)

Correct quenching is critical to maximize yield and safety.

Fieser Step1 Reaction Complete (Gray Suspension) Step2 Cool to 0°C Dilute with Ether Step1->Step2 Step3 Add Water (x mL) (Hydrolyze excess LAH) Step2->Step3 Caution: H2 Gas Step4 Add 15% NaOH (x mL) (Form Aluminate Salts) Step3->Step4 Step5 Add Water (3x mL) (Precipitate Granular Solid) Step4->Step5 Step6 Filter (Celite) & Dry (Na2SO4) Step5->Step6 White Granular Solid

Caption: The "1-1-3" Fieser workup protocol ensures aluminum salts precipitate as granular solids, preventing emulsions.

Analytical Data & Quality Control

The presence of the ether chain makes the product lipophilic but potentially hygroscopic.

TestExpected ResultDiagnostic Note
Appearance Clear to pale yellow oilDarkening indicates oxidation; store under Argon.
1H NMR (DMSO-d6)

3.70 (s, 2H,

)
Diagnostic benzylic singlet. Disappearance of nitrile.
1H NMR (Ether)

4.0-4.2 (m, 2H), 3.6 (m, 2H), 3.3 (s, 3H)
Characteristic PEG-chain signals.
19F NMR Singlet ~ -115 to -130 ppmShift should remain consistent with starting material; loss of signal implies defluorination.
HPLC Purity >95% (210 nm or 254 nm)Monitor for dimer impurity (usually elutes later due to higher lipophilicity).

Salt Formation (Recommended for Storage): To convert the oily free base into a stable solid:

  • Dissolve the amine in

    
     or EtOAc.
    
  • Add 1.1 equiv of 4N HCl in Dioxane dropwise at 0°C.

  • Filter the white solid (Hydrochloride salt).

  • Recrystallize from Isopropanol/Ethanol if necessary.

References

  • Organic Syntheses. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link]

  • Clark, J. (2020). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles with diisopropylaminoborane. PubMed. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All reactions involving hydrides and hydrogen gas under pressure pose significant safety risks and should be performed in a fume hood with appropriate PPE.

Sources

SnAr reactions of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Nucleophilic Aromatic Substitution (SnAr) Reactions of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Abstract

This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SnAr) reactions of this compound. This substrate is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a wide array of functional groups. We will delve into the mechanistic underpinnings of the SnAr reaction, provide detailed, field-proven protocols for its reaction with various nucleophiles, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Value of this compound in SnAr Chemistry

Nucleophilic Aromatic Substitution (SnAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which requires electron-rich arenes, SnAr reactions proceed efficiently on electron-deficient aromatic systems.[3][4] This reactivity is crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry where substituted aromatic moieties are ubiquitous.[5][6]

The substrate, this compound, is exceptionally well-suited for SnAr reactions due to a confluence of favorable structural features:

  • Activating Group: The nitrile (-CN) group at the C1 position is a potent electron-withdrawing group. Its strong inductive and resonance effects significantly reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[2][7][8]

  • Leaving Group: The fluorine atom at the C2 position (ortho to the nitrile) serves as an excellent leaving group in the context of SnAr. While the C-F bond is inherently strong, the rate-determining step of the SnAr reaction is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, rendering the ipso-carbon highly electrophilic and primed for attack.[4][9]

  • Modulating Group: The 5-(2-methoxyethoxy) substituent, while electronically classified as an electron-donating group, primarily serves to modulate the molecule's physical properties. Its presence can enhance solubility in organic solvents and provides an additional point for potential metabolic interactions in a drug discovery context. While it may have a slight deactivating electronic effect, this is overwhelmingly overcome by the powerful activation provided by the ortho-nitrile group.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this versatile reagent.

The SnAr Mechanism: An Addition-Elimination Pathway

The SnAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This forms a non-aromatic, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atom of the ortho-nitrile group. This resonance stabilization is the key factor that lowers the activation energy for the initial attack and makes the reaction feasible.[7][8]

  • Elimination & Aromatization: In the final, typically rapid step, the leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[1][8]

Caption: General mechanism of the SnAr reaction.

Experimental Design: Keys to Success

Careful consideration of reaction parameters is essential for achieving high yields and purity.

ParameterRecommended ChoiceRationale & Expert Insights
Nucleophiles Amines, Thiols, Alcohols, PhenolsThese classes of nucleophiles are readily available and their reactivity is well-understood. The choice depends on the desired final product. Amines are generally very reactive, while alcohols require deprotonation to form a more potent alkoxide nucleophile.[1][7]
Solvent Polar Aprotic (DMF, DMSO, NMP, Acetonitrile)These solvents effectively solvate the counter-ion of the nucleophile but do not strongly hydrogen-bond with the nucleophile itself, preserving its reactivity. Anhydrous conditions are critical when using strong bases like NaH to prevent quenching.[1][10]
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaH, t-BuOKA base is often required to deprotonate the nucleophile (e.g., thiols, alcohols) or to act as an acid scavenger for the HF formed during the reaction with amines. For alcohols and thiols, a strong, non-nucleophilic base like NaH or t-BuOK is used to generate the nucleophile in situ before adding the substrate. For amines, a weaker base like K₂CO₃ or Et₃N is sufficient.[1]
Temperature 25 °C to 120 °CThe reaction temperature is highly dependent on the nucleophile's reactivity. Highly reactive nucleophiles (e.g., primary amines, thiolates) may proceed at room temperature, while less reactive ones (e.g., hindered amines, phenoxides) may require heating to achieve a reasonable reaction rate.[1][8]
Monitoring TLC, LC-MSThin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the formation of the desired product mass.

Standardized Protocols

The following protocols are robust starting points that can be optimized as needed. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and K₂CO₃.

    • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

    • Add morpholine via syringe and stir the mixture at room temperature.

    • Heat the reaction to 60-80 °C. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).

    • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality & Insights: The use of excess amine and a base (K₂CO₃) ensures the reaction goes to completion by driving the equilibrium forward and neutralizing the HF byproduct. Heating is often necessary to overcome the activation energy for less nucleophilic amines.

Protocol 2: Reaction with a Thiol (e.g., 4-methoxythiophenol)

This protocol involves the in situ generation of a potent thiolate nucleophile.

  • Materials:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • 4-methoxythiophenol (1.1 eq)

    • This compound (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH.

    • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methoxythiophenol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

    • Add a solution of this compound in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality & Insights: Thiols are not nucleophilic enough to react directly. The strong base, NaH, is required to deprotonate the thiol to form the highly nucleophilic thiolate anion. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.

Experimental Workflow and Data Summary

A typical experimental workflow for these reactions is outlined below.

Workflow Figure 2: General Experimental Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Base & Nucleophile Addition (Deprotonation if needed) A->B C Substrate Addition (this compound) B->C D Reaction (Stirring, Heating as required) C->D E Monitoring (TLC / LC-MS) D->E E->D Incomplete F Aqueous Workup (Quench & Extraction) E->F Complete G Drying & Concentration (Na₂SO₄, Rotary Evaporator) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Sources

Application Notes & Protocols: Suzuki Coupling Partners for 2-Fluoro-5-(2-methoxyethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the construction of biaryl and heteroaryl structures.[3][4] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki coupling an indispensable tool in drug discovery and development.[5][6]

This guide focuses on the Suzuki coupling of 2-fluoro-5-(2-methoxyethoxy)benzonitrile derivatives. This substrate class is of particular interest due to the combined electronic effects of the fluoro, cyano, and alkoxy groups, which present unique challenges and opportunities for synthetic chemists. The insights and protocols provided herein are designed to empower researchers to navigate these complexities and successfully synthesize novel biaryl compounds.

Substrate Analysis: Reactivity of this compound

The reactivity of an aryl halide in Suzuki coupling is profoundly influenced by its electronic and steric properties.[7] In the case of this compound, the following factors are at play:

  • Fluorine as a Leaving Group: While aryl fluorides are typically the least reactive among aryl halides in oxidative addition to palladium(0), the presence of activating groups can facilitate this crucial step.[7]

  • Electron-Withdrawing Groups: The ortho-fluoro and para-cyano groups are strongly electron-withdrawing, which generally increases the reactivity of the aryl halide towards oxidative addition.[7] This electronic activation can help to overcome the inherent low reactivity of the C-F bond.

  • Alkoxy Group: The meta-methoxyethoxy group is an electron-donating group, which can have a modest deactivating effect. However, its influence is likely outweighed by the powerful electron-withdrawing nature of the fluoro and cyano substituents.

Given these characteristics, while challenging, the Suzuki coupling of this substrate is feasible with the appropriate choice of catalyst, ligand, and reaction conditions.

Strategic Selection of Coupling Partners: Boronic Acids and Their Derivatives

The choice of the organoboron coupling partner is critical for a successful Suzuki reaction. A wide variety of boronic acids and their derivatives are commercially available or can be readily synthesized.

Arylboronic Acids

Arylboronic acids are the most common coupling partners in Suzuki reactions due to their stability, commercial availability, and broad functional group tolerance.[1] For the coupling with this compound, both electron-rich and electron-poor arylboronic acids can be employed.[8]

  • Electron-rich arylboronic acids (e.g., those with methoxy or alkyl substituents) can enhance the rate of transmetalation.

  • Electron-poor arylboronic acids (e.g., those with nitro or trifluoromethyl groups) are also suitable partners.

Heteroarylboronic Acids

Heteroarylboronic acids are valuable for synthesizing biheteroaryl compounds, which are of significant interest in medicinal chemistry. Common examples include pyridinyl, thienyl, and furanyl boronic acids.

Boronic Esters and Trifluoroborates

In cases where the corresponding boronic acid is unstable or difficult to handle, boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can be excellent alternatives.[1][9] These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction. MIDA (N-methyliminodiacetic acid) boronates are another class of "caged" boronic acids that offer exceptional stability and are deprotected under the reaction conditions.

The Catalytic System: Palladium, Ligands, and Bases

The success of a Suzuki coupling, particularly with a challenging substrate, hinges on the careful selection of the catalytic system.

Palladium Precatalysts

A variety of palladium(0) and palladium(II) precatalysts can be used. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-sensitive catalyst.

  • Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are often used in combination with phosphine ligands.[9]

  • Palladacycles: These are highly active and stable precatalysts that can lead to high turnover numbers.[10]

Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[1] For electron-deficient aryl fluorides, bulky and electron-rich phosphine ligands are generally preferred.[11]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are more electron-rich and often more robust than phosphine ligands, making them excellent choices for difficult couplings.[1]

The Role of the Base

The base is essential for the activation of the organoboron species and to facilitate the transmetalation step.[9][13] The choice of base can significantly impact the reaction rate and yield.[14]

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and effective bases.[15]

  • Phosphates: K₃PO₄ is another widely used and often highly effective base.[11]

  • Hydroxides: Stronger bases like NaOH or KOH can be beneficial in some cases, particularly when using boronic esters.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).

  • Add the degassed solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Illustrative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids. These are illustrative and may require optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1101080-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901665-75
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF1001270-80

Visualizing the Process: Mechanism and Workflow

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][16][17]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (2006, April 19). [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - NSF Public Access Repository. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2020, January 1). [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (2024, June 15). [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. (2002, October 23). [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3). [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - SciSpace. (2010, December 16). [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). [Link]

  • Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC - NIH. [Link]

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Application Notes & Protocol: Strategic O-Alkylation for the Synthesis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CSD-2026-02-16

Introduction: The Strategic Importance of O-Alkylated Benzonitriles

The synthesis of substituted aryl ethers is a cornerstone of modern medicinal and materials chemistry. The target molecule, 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, represents a valuable structural motif, often serving as a key intermediate in the development of complex pharmaceutical agents and functional materials.[1][2] The introduction of the 2-methoxyethoxy side chain via an ether linkage can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

This document provides a comprehensive guide to the synthesis of this target molecule via the O-alkylation of 2-fluoro-5-hydroxybenzonitrile. The core chemical transformation is the Williamson ether synthesis, a classic yet powerful method for forming ether bonds.[3][4] While fundamentally a straightforward SN2 reaction, the success of this synthesis hinges on a strategic selection of reagents and a nuanced understanding of the reaction mechanism to maximize yield and purity. We will explore the causality behind the choice of base, alkylating agent, and solvent, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Mechanistic Rationale and Reagent Selection

The Williamson ether synthesis proceeds in two fundamental steps: the deprotonation of an alcohol (or phenol) to form a potent nucleophile (an alkoxide or phenoxide), followed by a nucleophilic attack on an alkyl halide.[5]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 2-Fluoro-5-hydroxybenzonitrile Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide + Base Base Base (K₂CO₃) Salt K₂CO₃ + H₂O + CO₂ Base->Salt - H⁺ AlkylHalide 2-Bromoethyl methyl ether Byproduct KBr AlkylHalide->Byproduct Product This compound Phenoxide->Product Sɴ2 Attack

Caption: General mechanism for the Williamson ether synthesis.

Substrate Analysis: 2-Fluoro-5-hydroxybenzonitrile

The starting material, 2-fluoro-5-hydroxybenzonitrile, possesses electronic features that directly influence the reaction strategy. The presence of two electron-withdrawing groups (fluoro and cyano) significantly increases the acidity of the phenolic proton compared to phenol itself.[6] This enhanced acidity is advantageous, as it allows for complete deprotonation using a moderately weak and easily handled base, obviating the need for hazardous reagents like sodium hydride.[7]

  • Safety: 2-Fluoro-5-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is also a skin and eye irritant.[10] Appropriate personal protective equipment (PPE) is mandatory.

Alkylating Agent: 2-Bromoethyl methyl ether

The choice of alkylating agent is critical for ensuring the reaction proceeds via the desired SN2 pathway.

  • Primary Halide: 2-Bromoethyl methyl ether is a primary alkyl bromide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered and less prone to the competing E2 elimination pathway that can plague reactions involving secondary or tertiary halides.[11]

  • Leaving Group: The bromide ion is an excellent leaving group, superior to chloride, leading to faster reaction rates. While an iodide would be even more reactive, the corresponding iodo-reagent is more expensive and often unnecessary for this type of transformation.[11]

  • Safety: 2-Bromoethyl methyl ether is a flammable liquid and vapor that is toxic if swallowed and causes skin and eye irritation.[12][13][14] It is also a lachrymator.[15] All manipulations must be performed in a certified chemical fume hood.

Base Selection: The Role of Potassium Carbonate

For the O-alkylation of electron-deficient phenols, potassium carbonate (K₂CO₃) is an excellent choice of base.[16][17]

  • Efficacy & Safety: It is sufficiently basic to deprotonate the acidic 2-fluoro-5-hydroxybenzonitrile but is a non-pyrophoric, easy-to-handle solid, making it significantly safer than alternatives like NaH.[17]

  • Heterogeneous Nature: In solvents like acetonitrile or acetone, K₂CO₃ is largely insoluble. The reaction occurs on the surface of the solid base, which can help moderate reactivity and simplify work-up, as the excess base can be removed by simple filtration.[7][16]

Solvent Selection: Facilitating the SN2 Reaction

The solvent plays a crucial role in controlling the reaction pathway. The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is heavily influenced by the solvent.[18][19]

  • Aprotic Polar Solvents: Solvents such as Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or acetone are the preferred choice. These solvents are polar enough to dissolve the reactants but are aprotic (lack acidic protons). They effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby promoting the desired O-alkylation pathway.[18][19]

  • Avoidance of Protic Solvents: Protic solvents like water or ethanol would form strong hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that shields the oxygen and reduces its nucleophilicity, which can favor the undesired C-alkylation side reaction.[19]

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
Compound NameFormulaMW ( g/mol )EquivalentsAmountMoles (mmol)
2-Fluoro-5-hydroxybenzonitrileC₇H₄FNO137.111.01.37 g10.0
2-Bromoethyl methyl etherC₃H₇BrO138.991.21.67 g (1.13 mL)12.0
Potassium Carbonate (anhydrous)K₂CO₃138.212.02.76 g20.0
Acetonitrile (anhydrous)CH₃CN41.05-50 mL-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow A 1. Setup & Inerting Add phenol, K₂CO₃, and CH₃CN to flask. Purge with N₂. B 2. Reagent Addition Add 2-bromoethyl methyl ether dropwise at room temperature. A->B C 3. Reaction Heat to reflux (approx. 82°C). Monitor by TLC for 4-6 hours. B->C D 4. Work-up Cool, filter solids, concentrate filtrate. C->D E 5. Extraction Redissolve in EtOAc, wash with H₂O and brine. Dry over Na₂SO₄. D->E F 6. Purification Concentrate and purify via silica gel column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, etc.). F->G

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-hydroxybenzonitrile (1.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkylating Agent: With vigorous stirring, add 2-bromoethyl methyl ether (1.13 mL, 12.0 mmol) dropwise to the suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting phenol.

  • Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[4][7]

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound as the final product.

Safety and Hazard Management

The safe execution of this protocol is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentGHS PictogramsKey HazardsRecommended Precautions
2-Fluoro-5-hydroxybenzonitrile 💀, ❗Toxic (oral, dermal, inhalation), Skin/Eye Irritant[8][10]Wear gloves, lab coat, and eye protection. Avoid creating dust. Handle in a fume hood.
2-Bromoethyl methyl ether 🔥, 💀, ❗Flammable, Toxic (oral), Skin/Eye Irritant, Lachrymator[12][13][15]Keep away from ignition sources. Use in a fume hood. Wear appropriate gloves and eye/face protection.
Acetonitrile 🔥, ❗Highly flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Causes serious eye irritation.Keep away from heat/sparks. Ground/bond container. Use in a well-ventilated area.
Potassium Carbonate Causes serious eye irritation, May cause respiratory irritation.Avoid breathing dust. Wear eye protection.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (absorbed moisture). 3. Degradation of alkylating agent.1. Increase reaction time and ensure reflux is maintained. 2. Use freshly opened or properly dried K₂CO₃. 3. Use a fresh bottle of 2-bromoethyl methyl ether.
Low Yield 1. Inefficient work-up (product loss). 2. Competing side reactions (e.g., elimination). 3. Adsorption of product onto silica gel during chromatography.1. Ensure thorough extraction from the aqueous layer. 2. Ensure the temperature does not significantly exceed the reflux point. 3. Pre-treat silica with triethylamine solution or use a less polar eluent system if possible.
Presence of Side Products 1. C-Alkylation. 2. Dimerization or polymerization.1. Ensure an aprotic polar solvent is used. C-alkylation is less common with this substrate but possible.[18] 2. Ensure an inert atmosphere is maintained. Avoid excessively high temperatures.

References

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • Dallinger, D., et al. (2016). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for alkoxylation of phenols.
  • Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Apollo Scientific. (2023).
  • Google Patents. (n.d.). Alkylation of phenols.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Fluoro-5-Hydroxybenzonitrile. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Bromoethyl methyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Retrieved from [Link]

  • Wengryniuk, S. E., & Xiao, X. (2018). Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. Synlett, 29(12), 1535-1543.
  • Google Patents. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

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Application Notes and Protocols for 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the proper storage, handling, and quality control of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS No. not explicitly available in the provided search results, but it is a derivative of benzonitrile). As a key intermediate in pharmaceutical and agrochemical synthesis, the integrity of this compound is paramount to the success of subsequent research and development activities.[1] These protocols are designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of this reagent. The causality behind each recommendation is explained to provide a deeper understanding of the material's properties.

Introduction: The Critical Role of Starting Material Integrity

This compound is a specialized benzonitrile derivative. The presence of a fluorine atom and a methoxyethoxy group on the benzonitrile scaffold imparts unique electronic properties that are leveraged in the synthesis of complex target molecules.[1] Fluorinated intermediates, in particular, are of high interest in medicinal chemistry for their ability to enhance metabolic stability and bioavailability of drug candidates.[2][3] The reactivity and stability of this compound are influenced by these functional groups, making stringent adherence to proper storage and handling protocols essential to prevent degradation and ensure experimental reproducibility.

The nitrile group can be susceptible to hydrolysis, and the aromatic ring's reactivity is modulated by its substituents. Therefore, improper storage can lead to the formation of impurities that may compromise the outcome of sensitive downstream applications. This guide provides a framework for maintaining the quality of this compound from receipt to use.

Recommended Storage Conditions

The primary objective of the storage protocol is to maintain the chemical integrity of this compound by protecting it from environmental factors that can induce degradation.

Temperature

For long-term storage, it is recommended to store this compound in a cool environment. A controlled temperature range of 4-8°C is advisable, as suggested for similar compounds.[4] Short-term storage at room temperature is generally acceptable, provided the environment is dry and out of direct sunlight.[5]

Rationale: Lower temperatures slow down the rate of potential degradation reactions. While the compound is stable under normal conditions, elevated temperatures can provide the activation energy for unwanted side reactions.[6]

Atmosphere

The compound should be stored in a tightly sealed container to minimize exposure to air and moisture.[6][7] For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Rationale: Some benzonitrile derivatives can be sensitive to air and moisture.[8] Moisture can lead to the slow hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, introducing impurities. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

Light

Protect the compound from direct sunlight and strong artificial light.[9] Amber glass vials or opaque containers are recommended.

Rationale: Although not explicitly stated for this specific compound, many complex organic molecules can be sensitive to UV light, which can catalyze degradation.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature Long-term: 4-8°C[4] Short-term: Room TemperatureMinimizes degradation kinetics.
Atmosphere Tightly sealed container.[6][7] Inert gas (Argon, Nitrogen) for long-term storage.Prevents hydrolysis and oxidation.
Light Store in the dark (amber vial or opaque container).[9]Prevents photo-degradation.
Location Well-ventilated, dry area away from incompatible materials.[7][9]Ensures safety and stability.

Handling Protocols

Proper handling techniques are crucial to ensure the safety of the researcher and to maintain the purity of the compound.

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably a fume hood.[7] The following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

  • Body Protection: Laboratory coat.

Rationale: The compound may cause skin and eye irritation.[11] Inhalation of dust or vapors should be avoided.[9]

Dispensing and Weighing

Given that this compound is a solid (powder to crystal), care should be taken to avoid generating dust during handling.[4][12]

Protocol for Weighing:

  • Ensure the balance is in a draft-free enclosure or a fume hood.

  • Use a clean, dry spatula for transferring the solid.

  • Dispense the desired amount into a tared, sealed container.

  • Clean any spills immediately with a detergent solution and absorb with an inert material like sand or vermiculite.[9] Do not use solvents for cleaning up spills.[9]

  • After weighing, securely reseal the main container, purging with an inert gas if necessary for long-term storage.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids.[6][12]

Rationale: Strong oxidizing agents can react exothermically with organic compounds. Strong acids can catalyze the hydrolysis of the nitrile group.

Quality Control and Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period.

Visual Inspection

The compound should be a white to almost white crystalline powder.[5] Any significant change in color or appearance may indicate degradation or contamination.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with distinct spectral signatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., the nitrile stretch).

The choice of method will depend on the specific requirements of the downstream application.

Experimental Workflow: A Representative Application

The following diagram illustrates a typical workflow for the use of this compound as a starting material in a synthetic chemistry setting, emphasizing the points at which storage and handling protocols are critical.

G cluster_storage Compound Storage cluster_handling Handling & Preparation cluster_reaction Chemical Synthesis cluster_analysis Analysis & Purification storage Store at 4-8°C in a dry, dark place under inert atmosphere weighing Weigh in fume hood with appropriate PPE storage->weighing Retrieve from storage dissolution Dissolve in anhydrous solvent weighing->dissolution Transfer to reaction vessel reaction Reaction with other reagents dissolution->reaction Introduce to reaction workup Aqueous workup & extraction reaction->workup purification Column chromatography or recrystallization workup->purification analysis Purity and identity confirmation (NMR, LC-MS) purification->analysis

Caption: Workflow for the use of this compound.

Conclusion

The integrity of this compound is fundamental to its successful application in research and development. By adhering to the detailed storage and handling protocols outlined in this guide, researchers can minimize the risk of compound degradation, ensure experimental reproducibility, and maintain a safe laboratory environment. The principles of cool, dry, and dark storage, combined with careful handling and appropriate personal protective equipment, form the cornerstone of good laboratory practice for this and similar valuable chemical intermediates.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Safety data sheet - Matrihealth. (2023).
  • 2-Fluoro-5-methoxybenzonitrile - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • 2-Fluoro-5-formylbenzonitrile - Apollo Scientific. (2023).
  • 2-FLUORO-5-METHOXYBENZONITRILE CAS#: 127667-01-0 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026).
  • 2-Fluoro-5-(trifluoromethoxy)benzonitrile - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.).
  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the common challenges encountered during the synthesis, providing in-depth, experience-driven solutions to optimize your reaction yield and purity. Our approach is grounded in the fundamental principles of organic chemistry, ensuring that each recommendation is not just a procedural step, but a scientifically validated strategy.

The primary and most efficient route to this compound is through a Williamson ether synthesis. This involves the O-alkylation of 2-Fluoro-5-hydroxybenzonitrile with a suitable 2-methoxyethyl electrophile. This guide will focus exclusively on troubleshooting and optimizing this key transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion of 2-Fluoro-5-hydroxybenzonitrile acts as a nucleophile, attacking an electrophilic 2-methoxyethyl group.[1][2][3] The choice of the electrophile's leaving group (e.g., bromide, iodide, tosylate) and the reaction conditions are critical for success.

Q2: Which electrophile should I use: 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate?

A2: Both are viable options, and the choice depends on reagent availability, cost, and reactivity.

  • 1-Bromo-2-methoxyethane: Generally less expensive and readily available. It is a primary alkyl halide, which is ideal for SN2 reactions.[2]

  • 2-Methoxyethyl tosylate: A more reactive electrophile due to the excellent leaving group ability of the tosylate anion.[4] This can be beneficial if the reaction with the bromide is sluggish. However, tosylates are typically more expensive and must be prepared from 2-methoxyethanol. For most applications, 1-bromo-2-methoxyethane provides a good balance of reactivity and cost.

Q3: Why is the choice of base so critical in this synthesis?

A3: The base is crucial for deprotonating the phenolic hydroxyl group of 2-Fluoro-5-hydroxybenzonitrile to form the nucleophilic phenoxide.[5] An inappropriate base can lead to low yields or side reactions. The base must be strong enough to quantitatively deprotonate the phenol (pKa ~10) but not so strong as to promote unwanted side reactions, such as elimination of the alkylating agent.[2]

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are highly recommended as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the SN2 reaction.[1] Suitable solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO) These solvents effectively dissolve the reactants and facilitate the desired nucleophilic substitution.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-Fluoro-5-hydroxybenzonitrile after the expected reaction time.

Causality & Solutions:

  • Insufficient Deprotonation: The phenolic proton may not be fully removed, resulting in a low concentration of the active nucleophile.

    • Verify Base Strength: For phenols, moderately strong bases are effective. Potassium carbonate (K₂CO₃) is a common and effective choice. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[7]

    • Check Base Quality: Ensure the base has not degraded through improper storage. Carbonate bases can absorb moisture, reducing their efficacy.

  • Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the phenoxide, halting the reaction.

    • Use Anhydrous Solvents: Always use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Low Reaction Temperature: The activation energy for the SN2 reaction may not be met.

    • Increase Temperature: Williamson ether syntheses are typically conducted at elevated temperatures, often between 60-100 °C.[1] A modest increase in temperature can significantly improve the reaction rate.

Problem 2: Formation of Significant Side Products

Symptom: Multiple spots are observed on TLC, and the isolated product is impure.

Causality & Solutions:

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[6] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities.

    • Optimize Solvent and Counter-ion: The choice of solvent and the base's counter-ion can influence the site of alkylation. Less polar solvents and larger counter-ions (like Cesium from Cs₂CO₃) can sometimes favor O-alkylation.

  • Elimination of the Alkylating Agent: The phenoxide is also a base and can induce elimination (E2) of the electrophile (1-bromo-2-methoxyethane) to form methoxyethene, especially at higher temperatures.

    • Control Reaction Temperature: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.

    • Use a Less Hindered Base: While the phenoxide is the primary base in the substitution step, using a very strong and bulky base for the initial deprotonation could contribute to elimination pathways.

Side_Reactions cluster_main Williamson Ether Synthesis cluster_side Potential Side Reactions Phenoxide Phenoxide Product Desired Ether (O-Alkylation) Phenoxide->Product SN2 Attack (O) C_Alkylation C-Alkylated Isomer Phenoxide->C_Alkylation SN2 Attack (C) Elimination Methoxyethene (E2) Phenoxide->Elimination E2 Elimination Electrophile Br-CH2CH2-OCH3 Electrophile->Product Electrophile->C_Alkylation Start Start->Phenoxide Start->Electrophile

Caption: Competing pathways in the Williamson ether synthesis.

Problem 3: Difficult Product Purification

Symptom: The crude product is an oil or a sticky solid, and standard column chromatography provides poor separation.

Causality & Solutions:

  • High Polarity of the Product: The combination of the nitrile and ether functionalities makes the product quite polar, which can lead to tailing on silica gel columns.

    • Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying polar compounds that are not well-retained in reversed-phase chromatography.

    • Alternative Normal Phase Systems: Consider using a different stationary phase like alumina or a bonded phase (e.g., diol, amino) for column chromatography.

  • Residual Base or Salts: Inorganic salts from the base (e.g., KBr) can contaminate the product.

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic extract with water and brine will remove most inorganic impurities.

    • Filtration: If salts precipitate during concentration, filtering the solution through a pad of celite before final solvent removal can be beneficial.

Recommended Experimental Protocol

This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.

Protocol_Workflow A 1. Reagent Setup B 2. Deprotonation A->B Add Phenol, Solvent, Base C 3. Alkylation B->C Stir at RT D 4. Reaction Monitoring C->D Add Electrophile, Heat to 60-80°C E 5. Workup D->E TLC/LC-MS (4-12h) F 6. Purification E->F Quench, Extract, Wash, Dry G Product F->G Column Chromatography

Caption: General workflow for the synthesis.

Materials:

  • 2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting phenol.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Phenol 2-Fluoro-5-hydroxybenzonitrileKey precursor
Electrophile 1-Bromo-2-methoxyethaneGood balance of reactivity and cost for SN2
Base Anhydrous K₂CO₃Sufficiently basic for phenol deprotonation; low cost
Solvent Anhydrous DMFPolar aprotic; accelerates SN2 reaction
Temperature 60-80 °CProvides sufficient energy for reaction activation
Monitoring TLC / LC-MSTo determine reaction completion and check for side products

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Slavchov, R. I., et al. (2020). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 59(4), 1538-1542. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific Lab Tips. [Link]

  • Wang, L., et al. (2020). Two-step etherification reaction of functionalized phenols on P(VDF-ter-TrFE-ter-CTFE). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2013). Williamson Ether Synthesis. YouTube. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Chemistry Department. [Link]

  • Google Patents. (2014). Preparation method of 2,3,4,5,6-pentafluorobenzonitrile. CN104151196A.
  • Google Patents. (1997). Method for the preparation of 2 hydroxybenzonitrile. US5637750A.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Google Patents. (2019). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. EP3696165A1.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document outlines common issues, provides validated troubleshooting strategies, and offers step-by-step protocols based on established chemical principles and field-proven insights.

While specific literature on this exact molecule is sparse, the purification principles are analogous to similarly substituted benzonitriles, such as 2-fluoro-5-formylbenzonitrile and other polar aromatic compounds. The strategies presented here are derived from a comprehensive analysis of these related structures and general purification theory.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a discolored solid or a dark oil. What are the likely impurities?

Answer: The nature and color of your crude product are highly dependent on the synthetic route used. Impurities typically stem from unreacted starting materials or side products.[1]

  • If synthesized via Williamson Ether Synthesis (from 2-fluoro-5-hydroxybenzonitrile and a 2-methoxyethoxy halide): The most probable impurities are the unreacted 2-fluoro-5-hydroxybenzonitrile starting material and residual inorganic base (e.g., K₂CO₃). The phenolic starting material is more polar and can often be detected by Thin Layer Chromatography (TLC).

  • If synthesized from a precursor via cyanation (e.g., from a bromo-aromatic precursor using cuprous cyanide): Common impurities include the unreacted bromo-precursor and residual copper salts, which can impart a greenish or bluish tint.[2] Most copper salts are insoluble in common organic solvents and can be removed during an aqueous workup or by filtering the dissolved crude product through a plug of Celite.

  • Solvent-Related Impurities: High-boiling point solvents used in the reaction (e.g., DMF, NMP) can be difficult to remove completely and may lead to an oily appearance.

Question 2: Which purification method should I try first: recrystallization or column chromatography?

Answer: For most organic solids, recrystallization is the preferred initial method due to its efficiency, scalability, and lower cost. It is particularly effective if the crude material is >90% pure. If a single recrystallization does not yield the desired purity, or if the crude product is a complex mixture or an oil, flash column chromatography is the more appropriate next step.[1]

Purificaton_Strategy crude Crude Product (Oil or Solid) assess Assess Purity (TLC, ¹H NMR) crude->assess recryst Attempt Recrystallization assess->recryst If solid & relatively clean chromatography Perform Flash Column Chromatography assess->chromatography If oil or complex mixture check_purity1 Check Purity >98%? recryst->check_purity1 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2 Check Purity >98%? chromatography->check_purity2 check_purity2->final_product Yes reassess Reassess Method (Consider different solvent/column) check_purity2->reassess No Oiling_Out_Troubleshooting start Product 'Oils Out' During Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent (Solvent 1) to Clarify reheat->add_solvent cool_slowly Cool SLOWLY to Room Temp, Then Ice Bath add_solvent->cool_slowly check Crystals Form? cool_slowly->check success Collect Crystals check->success Yes failure Switch to a Different Solvent System (e.g., Two-Solvent Method) check->failure No

Caption: Troubleshooting workflow for when a product "oils out".

Question 4: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column. Why?

Answer: Streaking (or tailing) of polar compounds on silica gel is a classic problem caused by strong, non-ideal interactions between the analyte and the stationary phase. The ether oxygens and the nitrile group in your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica. [3] Solutions:

  • Add a Polar Modifier: For neutral to basic compounds, adding a small amount of a competing base to the eluent can dramatically improve peak shape. Add 0.5-2% triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute more symmetrically. [3]* Use a More Polar Eluent: Sometimes, streaking occurs if the compound is not soluble enough in the mobile phase. Gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can help.

  • Consider an Alternative Stationary Phase: If the issue persists, the acidic nature of silica may be the problem. Consider using a different stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography. [4] Question 5: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What are my options?

Answer: If your compound is too polar for standard normal-phase systems, you need to use a more aggressive or fundamentally different chromatographic technique.

  • Highly Polar Normal-Phase Eluents: Try a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A common starting point is 5% MeOH in DCM. For very polar basic compounds, a system containing ammonia can be effective (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in DCM). [4][5]* Reversed-Phase Chromatography: In this technique, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often the best method for purifying highly polar compounds. [5]* Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option that uses a polar stationary phase with a primarily organic mobile phase. It provides a different selectivity mechanism that can be advantageous for polar molecules that are too strongly retained in normal-phase or not retained enough in reversed-phase. [3][6]

Part 2: Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol uses an ethyl acetate/hexanes solvent system, a common and effective combination for compounds of intermediate polarity.

Materials:

  • Crude this compound

  • Ethyl Acetate (Solvent 1 - "good" solvent)

  • Hexanes or Heptane (Solvent 2 - "anti-solvent")

  • Erlenmeyer flask, stir bar, hot plate, Büchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and begin heating the mixture to a gentle boil with stirring. Continue adding hot ethyl acetate dropwise until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible, perform a hot gravity filtration through fluted filter paper into a second, pre-warmed flask. This prevents premature crystallization. [7]3. Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexanes dropwise with continuous stirring. The solution will become cloudy (turbid). Continue adding hexanes until the cloudiness just begins to persist.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again. You now have a hot, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for purifying the compound when recrystallization is ineffective.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., Hexanes, Ethyl Acetate, Triethylamine)

  • Chromatography column, flasks for fraction collection

Procedure:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (see Table 2).

    • Goal: Find a solvent system where the desired product has an Rf value of 0.25 - 0.35 .

    • If streaking is observed, add 1% triethylamine to the chosen eluent system and re-run the TLC. [1]2. Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a less polar mixture if a gradient is planned.

    • Collect fractions and monitor their contents by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Part 3: Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Use Case for Target Molecule
Hexanes / Heptane Non-polar69 / 98Likely a poor solvent. Excellent as an "anti-solvent" in a two-solvent system. [8]
Toluene Low111Reported as a good single solvent for similar benzonitriles. [9]Good for slow, high-quality crystal growth.
Ethyl Acetate Medium77Likely a good primary solvent where the compound is soluble when hot. [10]
Isopropanol (IPA) Medium-High82Potential single solvent. Good solubility for polar groups, but may have high solubility when cold, reducing yield.
Methanol / Ethanol High65 / 78Likely too good of a solvent, leading to poor recovery unless used with an anti-solvent. [8]
Water Very High100Insoluble. Used for aqueous workup to remove salts.
Table 2: Starting Eluent Systems for TLC Analysis
System #SolventsRatio (v/v)PolarityComments
1Hexanes : Ethyl Acetate90 : 10LowGood starting point for many organic compounds.
2Hexanes : Ethyl Acetate70 : 30MediumA common system for moderately polar compounds. [1]
3Hexanes : Ethyl Acetate50 : 50Medium-HighIncrease polarity if Rf is too low in System 2.
4Dichloromethane (DCM) : Methanol95 : 5HighFor highly polar compounds that do not move in ethyl acetate systems. [4]

Note: If streaking occurs in any system, re-test with the addition of 1% triethylamine.

References

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Available at: [Link]

  • ResearchGate. How can I purify impure benzonitrile?. (2017, July 23). Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds. (2023, January 7). Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Chromatography Forum. Please give suggestion: high polar impurity purification. (2008, May 23). Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available at: [Link]

  • IJSDR. Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Available at: [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically optimize the recrystallization of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific purity requirements.

A Note on the Target Compound: Specific recrystallization data for this compound is not widely published. Therefore, this guide establishes a logical, first-principles approach. We will draw parallels from its close structural analog, 2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0), to inform our initial hypotheses.[1][2] The primary structural difference is the substitution of a methoxy group with a more polar and flexible methoxyethoxy group, which will influence solvent interactions.

Section 1: Understanding the Molecule - Predicting Solubility Behavior

The first step in solvent selection is to analyze the physicochemical properties of the target compound. The structure of this compound contains several functional groups that dictate its polarity and solubility.

  • Benzene Ring: A large, non-polar aromatic core.

  • Nitrile Group (-C≡N): A strongly polar group capable of dipole-dipole interactions.

  • Fluoro Group (-F): An electronegative atom that adds polarity.

  • Methoxyethoxy Group (-OCH₂CH₂OCH₃): A polar ether chain that can act as a hydrogen bond acceptor.

This combination of polar and non-polar regions suggests the molecule has intermediate polarity . Therefore, an ideal single solvent will likely also be of intermediate polarity. Alternatively, a mixed-solvent system balancing a polar and a non-polar solvent will be highly effective.[3]

Table 1: Physicochemical Properties of this compound and its Structural Analog

PropertyThis compound2-Fluoro-5-methoxybenzonitrile (Analog)Source(s)
Molecular Formula C₁₀H₁₀FNO₂C₈H₆FNO[1]
Molecular Weight 195.19 g/mol 151.14 g/mol [1][4]
Appearance White to off-white solid (Predicted)White to almost white powder/crystal[1][2]
Melting Point (°C) Predicted to be similar to or slightly lower than analog due to chain flexibility.77 - 84 °C[1][2][5]
Predicted XLogP3-AA ~2.0 (Estimated)1.7[4]

Section 2: Frequently Asked Questions - Core Recrystallization Principles

Q1: What defines an ideal recrystallization solvent?

An ideal solvent must satisfy a specific set of criteria based on differential solubility.[6] The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[7] This temperature-dependent solubility gradient is the driving force for crystallization. Additionally:

  • Impurities: Soluble impurities should remain in the solution (the "mother liquor") upon cooling, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[8]

  • Reactivity: The solvent must be chemically inert and not react with the compound.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[8]

Q2: How do I apply the "like dissolves like" principle to this specific molecule?

"Like dissolves like" refers to the principle that substances with similar polarity are more likely to be soluble in one another. Given the intermediate polarity of our target compound, we can predict:

  • Highly Polar Solvents (e.g., Water, Methanol): May not sufficiently dissolve the compound when hot due to the non-polar benzene ring, but could be excellent "anti-solvents" in a mixed system.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Likely to be good solvents when hot, but the compound's polar groups may cause it to crash out of solution too quickly or as an oil. Benzonitrile itself is very soluble in benzene and miscible with ethanol and ether.[9]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone, Isopropanol): These are often the best starting points for a single-solvent system as they balance the interactions with both the polar and non-polar regions of the molecule.

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system is required when no single solvent provides the ideal solubility curve.[7] This is common. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a miscible "bad" anti-solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates saturation. A small addition of the "good" solvent to redissolve the solid, followed by slow cooling, will often yield high-quality crystals.[10]

Section 3: Experimental Guide - Systematic Solvent Screening Protocol

A small-scale, systematic approach is the most efficient way to identify a suitable solvent or solvent pair.

Protocol 1: Single-Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate at room temperature. Record if the compound dissolves completely (this solvent is unsuitable for single-solvent recrystallization).

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a sand or water bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[11]

  • Evaluation: A successful solvent is one where the compound dissolves when hot and forms a significant crystalline precipitate when cold.

Table 2: Candidate Solvents for Initial Screening (Organized by Polarity)

Solvent ClassSolventBoiling Point (°C)Relative PolarityNotes & Rationale
Polar Protic Water1001.000Unlikely to be a good single solvent; excellent anti-solvent candidate.
Isopropanol (IPA)820.546Good starting point. Balances polarity.
Ethanol780.654Similar to IPA; often used with water as an anti-solvent.
Polar Aprotic Acetone560.355Low boiling point, good general solvent.
Ethyl Acetate (EtOAc)770.228Excellent intermediate polarity solvent. A synthesis of an analog used it for extraction.[1]
Acetonitrile820.460Strong dipole moment may interact well with the nitrile group.
Non-Polar Toluene1110.099Good for dissolving aromatic rings; may require an anti-solvent.
Heptane/Hexane98 / 69~0.01Unlikely to work alone; excellent anti-solvent candidates.

Polarity values sourced from Reichardt, C.[12]

Workflow for Solvent Screening

The following diagram illustrates the decision-making process during the solvent screening protocol.

Solvent_Screening_Workflow start Start: Add ~25mg Crude Compound to Test Tube add_cold_solvent Add 0.5 mL Solvent at RT start->add_cold_solvent check_solubility_cold Is it Soluble? add_cold_solvent->check_solubility_cold heat_mixture Heat Mixture to Boiling check_solubility_cold->heat_mixture No bad_solvent_cold Result: UNSUITABLE (Too Soluble Cold) check_solubility_cold->bad_solvent_cold Yes add_hot_solvent Add Solvent Dropwise Until Dissolved heat_mixture->add_hot_solvent check_solubility_hot Does it Dissolve? add_hot_solvent->check_solubility_hot cool_slowly Cool Slowly to RT check_solubility_hot->cool_slowly Yes bad_solvent_hot Result: UNSUITABLE (Insoluble Hot) check_solubility_hot->bad_solvent_hot No check_crystals Crystals Form? cool_slowly->check_crystals induce_crystallization Induce Crystallization (Scratch / Ice Bath) check_crystals->induce_crystallization No good_solvent Result: POTENTIAL SOLVENT check_crystals->good_solvent Yes check_crystals_induced Crystals Form Now? induce_crystallization->check_crystals_induced check_crystals_induced->good_solvent Yes bad_solvent_no_xtal Result: UNSUITABLE (No Crystals Formed) check_crystals_induced->bad_solvent_no_xtal No

Systematic workflow for single-solvent screening.

Section 4: Troubleshooting Guide

Even with a good solvent system, problems can arise. Here is how to address the most common issues.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute precipitates from solution as a liquid phase rather than a solid crystal lattice.[13] This is often because the solution is still too hot (above the compound's melting point) when it becomes supersaturated, or the concentration of the solute is too high.[14]

Solutions:

  • Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to decrease the saturation point.[10]

  • Slow Cooling: Cool the solution much more slowly. A Dewar flask or insulating the flask with glass wool can prevent rapid temperature drops that favor oil formation.[13]

  • Lower the Temperature of Saturation: In a mixed-solvent system, add a bit more of the "good" solvent before adding the anti-solvent. This ensures that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is one of the most frequent challenges and usually points to one of two causes.[11]

Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[13] The solution is not saturated enough for crystals to form. The remedy is to remove some solvent by gently boiling it off (in a fume hood) and then attempting to cool again.

  • Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystal growth to begin.

    • Scratch: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[11]

    • Seed Crystal: If you have a small amount of the solid product, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[11]

Q6: My final yield is very low. How can I improve recovery?

A low yield means a significant amount of your product was left behind, usually dissolved in the mother liquor.[10]

Solutions:

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Ensure Complete Cooling: After cooling to room temperature, give the flask sufficient time in an ice-water bath (at least 20-30 minutes) to maximize precipitation.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.[10]

Section 5: Advanced Protocol - Mixed-Solvent Recrystallization

If no single solvent is effective, a mixed-solvent system is the superior choice. A common and effective pair for a molecule of this type would be Ethanol (good solvent) and Water (anti-solvent) or Toluene (good solvent) and Heptane (anti-solvent) .

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Place the crude solid in a flask and heat it. Add the minimum amount of the hot "good" solvent (e.g., Ethanol) needed to dissolve it completely.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., Water) dropwise with constant swirling.

  • Identify Saturation Point: Continue adding the anti-solvent until a persistent cloudiness appears. This is the point of saturation.

  • Clarify Solution: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

Logic of Mixed-Solvent Systems

The diagram below illustrates the principle of using a solvent/anti-solvent pair to precisely control the saturation point.

Mixed_Solvent_Logic cluster_0 Process Steps cluster_1 Solubility State start Dissolve Crude Compound in MINIMAL Hot 'Good' Solvent add_anti Add 'Anti-Solvent' Dropwise (while hot) start->add_anti state1 UNDER-SATURATED (Compound Fully Dissolved) turbidity Observe Persistent Cloudiness (Saturation Point Reached) add_anti->turbidity clarify Add 1-2 Drops 'Good' Solvent to Re-clarify turbidity->clarify state2 SATURATED (Optimal for Crystallization) cool Slow Cooling & Crystallization clarify->cool state3 SUPER-SATURATED (Crystals Form)

Controlling solubility using a solvent/anti-solvent pair.

References

  • Scribd. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Source document appears to be a list, similar to other referenced polarity charts.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Sourced via University of Rochester summary page: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-(trifluoromethoxy)benzonitrile Properties. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the thermal stability, handling, and troubleshooting of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile .

Subject: Thermal Stability & Handling Guide Document ID: TS-FMB-2026-02 Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary: Thermal Profile

This compound is a functionalized aryl nitrile intermediate, structurally related to precursors used in EGFR inhibitor synthesis (e.g., Gefitinib analogs). Its thermal stability is governed by three competing functionalities: the reactive aryl fluoride (ortho to nitrile), the nitrile group , and the glycol ether side chain .

ParameterEstimated Range / BehaviorCritical Insight
Melting Point 45–65 °C (Predicted)Lower than its methoxy-analog (77–80 °C) due to increased chain flexibility. May appear as a semi-solid or oil if impure.
Stable Processing Temp < 110 °C Chemically stable in inert atmosphere.
Reactive Threshold > 120 °C Risk of self-condensation or SNAr side-reactions if nucleophilic impurities are present.
Decomposition Onset > 220 °C Likely degradation of the ether linkage or nitrile polymerization.

Troubleshooting Guide (Q&A)

Section A: Thermal Degradation & Reaction Safety

Q1: I observed a color change (yellow to dark brown) when heating the compound to 140°C. Is this thermal decomposition? A: This is likely chemical degradation rather than pure thermal decomposition. While the core benzene ring and nitrile group are stable at 140°C, the 2-fluoro position is highly electrophilic due to the electron-withdrawing nitrile group at the ortho position.

  • Root Cause: If your reaction mixture contains even trace amounts of water, amines, or hydroxides, they will attack the fluorine atom (SNAr mechanism) at elevated temperatures, leading to complex mixtures and "tarring."

  • Diagnostic: Check 19F NMR. Disappearance of the sharp aryl-fluoride signal (approx. -110 ppm) indicates chemical substitution, not just thermal breakdown.

Q2: Can I distill this compound for purification? A: Not recommended at atmospheric pressure. The estimated boiling point is >300°C. Heating to this temperature will trigger ether cleavage (oxidative degradation of the methoxyethoxy chain) and nitrile polymerization.

  • Recommendation: Use Kugelrohr distillation or High-Vacuum Distillation (< 0.5 mmHg) keeping the bath temperature below 150°C.

  • Preferred Method: If the compound is solid/semi-solid, recrystallization (e.g., from hexanes/ethyl acetate) is thermally safer.

Q3: Is the ether side chain stable to refluxing acidic conditions? A: No. The (2-methoxyethoxy) chain is a glycol ether. While stable to bases, it is susceptible to acid-catalyzed ether cleavage (de-alkylation) at high temperatures (e.g., refluxing HBr or HI, or even strong Lewis acids like BBr3).

  • Result: You will lose the ethyl-methyl chain, reverting to the phenol (2-Fluoro-5-hydroxybenzonitrile).

Section B: Storage & Handling[1]

Q4: The compound has turned into a "slush" during storage. Has it degraded? A: Not necessarily. This compound has a low melting point (likely near 50°C).[1] Temperature fluctuations in the lab can cause partial melting/resolidification (Ostwald ripening), changing its physical appearance from powder to fused solid or slush.

  • Verification: Run a DSC (Differential Scanning Calorimetry) cycle. If the melting endotherm is sharp and the onset is consistent with the fresh lot, the material is physically changed but chemically intact.

Q5: What is the maximum safe drying temperature in a vacuum oven? A: 40–45°C. Do not exceed 50°C under vacuum for extended periods. The compound has a measurable vapor pressure near its melting point and may sublime into your vacuum trap, leading to yield loss and pump contamination.

Experimental Protocols

Protocol 1: Thermal Stability Validation (DSC/TGA)

Before scaling up reactions >100°C, validate the stability of your specific batch (impurities lower decomposition temperature).

  • Instrument: TGA/DSC synchronous analyzer.

  • Sample Mass: 5–10 mg in an Alumina pan (sealed with pinhole).

  • Purge Gas: Nitrogen (50 mL/min) to rule out oxidative degradation.

  • Ramp Rate: 10°C/min from 30°C to 300°C.

  • Analysis:

    • T_onset (Melting): Endothermic peak (expect ~45–65°C).

    • T_onset (Decomp): First significant mass loss (>5%) or exothermic event. Do not process within 50°C of this value.

Protocol 2: Handling the "Reactive Fluoride"

The 2-fluoro substituent is the "thermal weak point" in the presence of nucleophiles.

ReactionSafety Start Reaction Planning (T > 100°C) CheckNu Check Nucleophiles (Amines, OH-, H2O) Start->CheckNu DrySolvent Use Anhydrous Solvent (Reduce Hydrolysis Risk) CheckNu->DrySolvent Nucleophiles Absent Stop STOP: High Risk of SNAr Side Reaction CheckNu->Stop Strong Nucleophiles Present (Unintended) InertAtm Inert Atmosphere (N2/Ar) DrySolvent->InertAtm RunRxn Proceed with Heating InertAtm->RunRxn

Figure 1: Decision logic for heating this compound. The ortho-fluoro group makes the compound sensitive to nucleophilic attack at high temperatures.

Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

  • SNAr Hydrolysis (The "Wet" Failure):

    • Condition: T > 100°C + Water (Trace).

    • Mechanism: Water attacks C-2 (displacing Fluorine).

    • Product: 2-Hydroxy-5-(2-methoxyethoxy)benzonitrile (Phenol formation).

  • Ether Oxidation (The "Air" Failure):

    • Condition: Long-term storage > 25°C + Air.

    • Mechanism: Radical oxidation of the -O-CH2- position.

    • Product: Peroxides (Safety Hazard) and chain cleavage.

  • Nitrile Hydrolysis:

    • Condition: Strong Acid/Base + Heat.

    • Mechanism: CN → CONH2 → COOH.

DegradationPathways cluster_0 Path A: Nucleophilic Attack (Heat + Nu) cluster_1 Path B: Ether Cleavage (Strong Acid/Oxidation) Compound 2-Fluoro-5-(2-methoxyethoxy) benzonitrile Phenol 2-Hydroxy Derivative (Loss of F) Compound->Phenol H2O / OH- T > 100°C Cleaved 5-Hydroxy Derivative (Loss of Side Chain) Compound->Cleaved H+ / [O] T > 150°C

Figure 2: Primary thermal and chemical degradation pathways. Path A is the most common failure mode during synthesis.

References

  • Gefitinib Synthesis & Intermediates

    • Source: BenchChem.[2] "Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile" (Analogous chemistry for alkoxy-benzonitrile synthesis).

    • URL:(Note: Generalized link to supplier technical library for aryl nitrile handling).

  • Reactivity of Ortho-Fluoro Benzonitriles

    • Source: ChemicalBook. "2-Fluoro-5-methoxybenzonitrile Properties and Reactivity".
    • URL:

  • Thermal Stability of Aryl Ethers

    • Source: ResearchGate. "Poly(arylene ether nitrile) thermal properties".
    • URL:

  • Safety Data (Analog)

    • Source: Sigma-Aldrich.[3] "Safety Data Sheet for 2-Fluoro-5-formylbenzonitrile".

    • URL:

Disclaimer: This guide is based on the chemical structure and behavior of close structural analogs (Gefitinib intermediates). Always consult the specific Certificate of Analysis (CoA) and SDS for your batch before handling.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. For researchers engaged in the synthesis and application of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, a key intermediate in various synthetic pathways.[1][2] We will dissect the intricacies of its proton environment, offering a robust framework for its identification and purity assessment. Furthermore, we will draw comparisons with structurally related benzonitrile derivatives to highlight the unique spectral signatures imparted by its specific substitution pattern.

The Significance of this compound

Substituted benzonitriles are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[1][3] The title compound, with its unique combination of a fluorine atom, a cyano group, and a methoxyethoxy side chain, presents a rich tapestry of electronic and steric influences that are reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming its synthesis and for quality control in subsequent applications.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To ensure the acquisition of a high-quality ¹H NMR spectrum suitable for unambiguous structural elucidation, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate for ¹H NMR of organic molecules.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate all signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Peak Assignments

While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found, we can confidently predict its spectral features based on established principles of NMR spectroscopy and data from analogous compounds.[6][7][8] The predicted data is summarized in the table below.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-3~ 7.3 - 7.5dd1HJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0
H-4~ 7.0 - 7.2ddd1HJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8.5
H-6~ 7.1 - 7.3dd1HJ(H6-H4) ≈ 2.5, J(H6-F) ≈ 3.0
-OCH₂CH₂OCH₃~ 4.1 - 4.3t2HJ ≈ 5.0
-OCH₂CH ₂OCH₃~ 3.7 - 3.9t2HJ ≈ 5.0
-OCH₃~ 3.4 - 3.5s3H-

In-Depth Spectral Analysis: The "Why" Behind the Peaks

The predicted spectrum is a direct reflection of the molecule's electronic and steric environment.

  • Aromatic Region (δ 7.0 - 7.5 ppm): The three protons on the benzene ring will exhibit distinct signals due to their unique positions relative to the electron-withdrawing cyano and fluorine groups, and the electron-donating methoxyethoxy group.

    • H-3: This proton is ortho to the electron-withdrawing cyano group and meta to the electron-donating ether group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

    • H-4: Positioned meta to both the cyano and ether groups, its chemical shift will be intermediate. It will likely be the most complex signal, appearing as a doublet of doublet of doublets due to coupling with H-3, H-6, and the fluorine atom.

    • H-6: This proton is ortho to the electron-donating ether group and meta to the cyano group, resulting in a more upfield position compared to H-3. It will be a doublet of doublets due to coupling with H-4 and a smaller coupling to the fluorine atom.

  • Methoxyethoxy Side Chain (δ 3.4 - 4.3 ppm): The aliphatic protons of the side chain will be clearly resolved.

    • The two methylene groups (-OCH₂CH₂O-) will appear as two distinct triplets, each integrating to 2H. The triplet multiplicity arises from coupling to the adjacent methylene protons. The methylene group directly attached to the aromatic ring will be slightly more downfield due to the deshielding effect of the ring.

    • The terminal methyl group (-OCH₃) will be the most upfield signal in this region, appearing as a sharp singlet integrating to 3H, as it has no adjacent protons to couple with.

Molecular Structure and Key ¹H-¹H Couplings

Caption: Predicted J-coupling interactions in this compound.

Comparative Analysis: Distinguishing Features from Related Compounds

To underscore the unique spectral characteristics of this compound, a comparison with simpler, related molecules is instructive.

1. Benzonitrile: The parent compound, benzonitrile, exhibits a complex multiplet in the aromatic region (around δ 7.4-7.6 ppm) for all five protons.[9][10][11] The introduction of substituents in our target molecule breaks this symmetry, leading to distinct and more readily interpretable signals for each aromatic proton.

2. 2-Fluoro-5-methoxybenzonitrile: This closer analog would have a similar aromatic proton pattern to our target compound. However, the key difference would be the presence of a sharp singlet for the methoxy group (-OCH₃) around δ 3.8-3.9 ppm, in contrast to the more complex and slightly more upfield signals of the methoxyethoxy group in our target molecule.

3. Comparison with 4-Amino-2-(trifluoromethyl)benzonitrile: While structurally different, this compound from a comparative guide on substituted benzonitriles offers insights into substituent effects.[12] The aromatic protons in 4-Amino-2-(trifluoromethyl)benzonitrile are reported at δ 7.66 (d), 7.04 (d), and 6.85 (dd) in DMSO-d₆.[12] The downfield shift of the proton at δ 7.66 is due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This contrasts with our target molecule, where the fluorine atom, although electron-withdrawing, has a less pronounced deshielding effect.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, one can unequivocally confirm its identity and assess its purity. The predicted spectrum, based on fundamental NMR principles and comparison with related structures, serves as a reliable guide for researchers. The distinct signals of the aromatic protons and the characteristic pattern of the methoxyethoxy side chain are key identifiers. This comprehensive understanding is vital for those working with this and other similarly substituted benzonitriles in the fields of medicinal chemistry and materials science.

References

  • A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles - Benchchem.
  • Jacobsen, J. P., & Schaumburg, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(6), 1505-1517.
  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information.
  • Supporting Information - Royal Society of Chemistry. (n.d.).
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • Loemker, J. E., Read Jr, J. M., & Goldstein, J. H. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(26), 7173-7177.
  • University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry.
  • Chem-Impex. (n.d.). 2-Fluoro-5-methoxybenzonitrile.
  • University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Department of Chemistry.
  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Department of Chemistry.
  • SpectraBase. (n.d.). Benzonitrile - Optional[¹H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE synthesis.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxybenzonitrile.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). ¹H NMR Chemical Shifts (δ, ppm). Department of Chemistry and Biochemistry.
  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. (n.d.).
  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum.

Sources

Technical Guide: 13C NMR Characterization of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR shifts for 2-Fluoro-5-(2-methoxyethoxy)benzonitrile Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-resolution structural analysis of This compound , a critical intermediate often utilized in the synthesis of high-affinity radiotracers and kinase inhibitors. Unlike standard alkyl-aryl ethers, the presence of the ortho-fluorine atom introduces complex spin-spin coupling patterns (


) that are diagnostic for structural validation.

This document synthesizes experimental data from structural analogs and theoretical principles to offer a definitive reference for researchers. It focuses on distinguishing this compound from its metabolic precursors (e.g., 2-fluoro-5-hydroxybenzonitrile) and identifying common synthetic impurities.

Spectral Analysis & Assignment

The


C NMR spectrum of this compound is characterized by two distinct regions: the fluorinated aromatic core  (showing extensive splitting) and the aliphatic ether side chain  (singlets).
Table 1: Predicted

C NMR Shifts and Assignments

Data derived from high-fidelity analogs (2-fluoro-5-methoxybenzonitrile) and substituent increment analysis in CDCl


.
PositionCarbon TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-2 Quaternary (C-F)158.5 – 162.0 Doublet (d)

Direct attachment to Fluorine causes massive deshielding and splitting.
C-5 Quaternary (C-O)154.5 – 156.0 Doublet (d)

Oxygen attachment deshields; long-range coupling to F is weak but often visible.
C-1 Quaternary (C-CN)100.5 – 102.5 Doublet (d)

Ortho to Fluorine; distinct doublet due to 2-bond coupling.
CN Nitrile114.0 – 116.0 Doublet (d)

Characteristic nitrile region; weak coupling to F may broaden the peak.
C-3 Aromatic CH116.5 – 118.5 Doublet (d)

Ortho to Fluorine; large coupling constant is diagnostic.
C-4 Aromatic CH120.0 – 122.0 Doublet (d)

Meta to Fluorine; typical aromatic CH shift.
C-6 Aromatic CH118.0 – 120.0 Singlet/Broad

Para to Fluorine; coupling is often negligible.
C-1' Aliphatic CH

68.5 – 69.5 Singlet (s)-Methylene directly attached to phenoxy oxygen.
C-2' Aliphatic CH

70.5 – 71.5 Singlet (s)-Internal ether methylene.
C-3' Methoxy CH

59.0 – 59.5 Singlet (s)-Terminal methoxy group.
Technical Deep Dive: The Fluorine Effect

The most common error in interpreting this spectrum is misidentifying the splitting patterns as impurities. The fluorine atom (


F, spin 1/2, 100% abundance) couples to all carbons in the aromatic ring.
  • The Diagnostic "Doublet of Doublets": While C-2 appears as a massive doublet (

    
    ), C-1 and C-3 are the most useful for confirmation. C-1 (bearing the nitrile) will appear as a doublet with 
    
    
    
    Hz. If this splitting is absent, the fluorine is likely lost (e.g., nucleophilic aromatic substitution side reactions).
  • Intensity Anomalies: Quaternary carbons (C-1, C-2, C-5, CN) typically show lower intensity due to longer relaxation times (

    
    ) and lack of Nuclear Overhauser Effect (NOE) enhancement. Do not integrate these quantitatively  without using an inverse-gated decoupling sequence with long delays (
    
    
    
    ).
Comparative Diagnostics: Reaction Monitoring

In drug development, this compound is synthesized by alkylating 2-fluoro-5-hydroxybenzonitrile with 1-bromo-2-methoxyethane. Monitoring this transition is critical.

Distinguishing Precursor vs. Product
FeaturePrecursor (Starting Material)Product (Target)
Side Chain AbsentThree strong aliphatic signals (59, 69, 71 ppm).
C-5 Shift ~150-152 ppm (C-OH)~155 ppm (C-O-R) (Downfield shift upon alkylation).
Solubility Soluble in aqueous baseSoluble in organic solvents (DCM, EtOAc).
Common Impurity Profile
  • Hydrolysis Product: If the nitrile group hydrolyzes to an amide/acid, the CN peak at ~115 ppm disappears, replaced by a carbonyl signal at 165-170 ppm .

  • Defluorination: If nucleophilic attack displaces the fluorine (e.g., by methoxide), the characteristic C-F splitting collapses. The spectrum becomes a simple set of singlets for the aromatic carbons.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the


C signals, prioritizing the unambiguous aliphatic chain and the highly coupled C-F carbons.

NMR_Assignment Start Acquire 13C{1H} Spectrum Region_Check Check Aliphatic Region (50 - 80 ppm) Start->Region_Check SideChain 3 Signals Found? (~59, ~69, ~71 ppm) Region_Check->SideChain SideChain->Start No (Check Reagents) Aromatic_Check Check Aromatic Region (100 - 170 ppm) SideChain->Aromatic_Check Confirmed Side Chain CF_Coupling Identify Large Doublet (~160 ppm, J > 240 Hz) Aromatic_Check->CF_Coupling CN_Check Locate Nitrile Signal (~115 ppm) CF_Coupling->CN_Check Confirmed F-C Bond

Caption: Logic flow for validating this compound structure via 13C NMR.

Experimental Protocol: Optimized Acquisition

To ensure publication-quality data and resolution of small couplings (


, 

), follow this protocol.

Reagents & Equipment:

  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor, but shifts will vary by ~1-2 ppm).
  • Probe: Broadband observe (BBO) or Cryoprobe.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 20-30 mg of compound in 0.6 mL solvent. Filter to remove particulates (critical for shimming).

  • Parameter Setup:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 240 ppm (include carbonyl/nitrile region).

    • Relaxation Delay (

      
      ):  Set to 3.0 - 5.0 seconds . The quaternary C-CN and C-F carbons relax slowly; a short delay will suppress their signals.
      
    • Scans: Minimum 512 scans (1024 recommended for defining small splitting).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

    • Zero-fill to 64k or 128k points before Fourier Transform to resolve the

      
       couplings (~3 Hz).
      
References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 523101 (2-Fluoro-6-methoxybenzonitrile). Available at: [Link]

  • Reich, H. J. 13C NMR Coupling Constants - C-F Coupling Data. University of Wisconsin-Madison. Available at: [Link]

19F NMR Analysis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile: A Method Validation & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 2-Fluoro-5-(2-methoxyethoxy)benzonitrile serves as a critical scaffold, particularly in the development of PARP inhibitors and kinase antagonists.[1] While High-Performance Liquid Chromatography (HPLC) remains the standard for purity profiling, it suffers from a critical bottleneck: the requirement for certified reference standards of both the analyte and its impurities to quantify them accurately.

This guide presents Quantitative 19F NMR (19F qNMR) as a superior alternative for the structural validation and purity assessment of this molecule. Unlike HPLC, 19F qNMR provides a direct molar response independent of extinction coefficients, allowing for absolute purity determination using a generic internal standard. This document compares the performance of 19F NMR against HPLC-UV and 1H NMR, providing validated protocols to streamline your QC workflow.

Technical Profile & Molecule Specifications[2][3]

Before establishing the analytical protocol, we must define the physicochemical properties that influence the NMR behavior of the target.

PropertySpecification
Compound Name This compound
CAS Number 2801182-45-4 (Representative)
Molecular Formula C₁₀H₁₀FNO₂
Molecular Weight 195.19 g/mol
Key Functional Groups Aryl Fluoride (C-2), Nitrile (C-1), Alkoxy Ether (C-5)
19F NMR Shift (Predicted) δ -115 to -125 ppm (relative to CFCl₃)
Solubility Soluble in CDCl₃, DMSO-d₆, Methanol-d₄

Comparative Analysis: 19F NMR vs. Alternatives

A. 19F qNMR vs. HPLC-UV

The primary challenge in analyzing this compound by HPLC is the "Response Factor Trap."[1] The nitrile and ether groups have distinct UV absorption profiles. If the starting material (2-fluoro-5-hydroxybenzonitrile) is present, its high polarity and phenolic UV shift can lead to gross miscalculation of purity if area% is used without a correction factor.[1]

FeatureHPLC-UV19F qNMR
Quantification Basis UV Absorption (Chromophore dependent)Nuclear Spin (Molar ratio, Chromophore independent)
Reference Standard Required for every analyte/impurityNot Required (Generic Internal Standard used)
Selectivity High (Separation based)Ultra-High (Structural specificity)
Analysis Time 20–40 mins (Equilibration + Run)5–10 mins (Acquisition)
Solvent Consumption High (Mobile phase waste)Low (< 1 mL deuterated solvent)
B. 19F NMR vs. 1H NMR

While 1H NMR confirms the alkyl chain structure, the region between 3.0–4.5 ppm is often crowded with the methoxyethoxy signals, water peaks, and residual solvent signals (e.g., DMSO water peak).

  • 1H NMR Limitation: The ethylene glycol chain protons (-OCH₂CH₂O-) appear as multiplets that can overlap with impurities or solvent satellites.[1]

  • 19F NMR Advantage: The molecule contains a single fluorine atom.[2] The spectrum displays a single, clean multiplet (typically a quartet or multiplet due to H-F coupling) in a silent region (-100 to -120 ppm). Any other signal in this region is definitively a fluorinated impurity (e.g., unreacted starting material or regioisomer).

Experimental Protocol: 19F qNMR Workflow

This protocol is designed to be self-validating. The use of a relaxation agent is optional but recommended for high-throughput environments to reduce T1 relaxation times.

Step 1: Internal Standard Selection

Choose an internal standard (IS) that does not overlap with the target signal (~ -120 ppm).

  • Recommended IS:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 2,4-Dichlorobenzotrifluoride.[1]
  • Why: These have stable CF₃ groups, providing a strong signal (3 fluorines vs 1 on the analyte), improving sensitivity.

Step 2: Sample Preparation[1]
  • Weigh approximately 10–15 mg of the analyte (this compound) into a vial.[1] Record weight to 0.01 mg precision (

    
    ).
    
  • Weigh approximately 5–8 mg of the Internal Standard. Record weight (

    
    ).
    
  • Dissolve both in 0.6 mL of DMSO-d₆ or CDCl₃ .

  • Transfer to a 5 mm NMR tube. Ensure the solution is homogeneous.

Step 3: Acquisition Parameters (Critical for qNMR)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) which can distort integration.

  • Spectral Width: 200 ppm (ensure both IS and Analyte are covered).

  • Relaxation Delay (D1): Must be

    
    .
    
    • Note: Fluorine T1s can be long (2–10 seconds). Set D1 to 20–30 seconds for high accuracy, or measure T1 first.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Center Frequency (O1P): -100 ppm.[1]

Step 4: Data Processing[1]
  • Phase correction: Manual phasing is required for accurate integration.

  • Baseline correction: Apply automatic baseline correction (e.g., polynomial).

  • Integration: Integrate the Internal Standard (Set to known value, e.g., 3 for CF₃) and the Analyte peak.

Calculation


Where:

  • 
     = Integral area[3]
    
  • 
     = Number of Fluorine atoms (IS=3, Analyte=1)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[4]
    
  • 
     = Purity of Internal Standard
    

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process when validating the synthesis of this compound.

AnalyticalWorkflow Start Crude Product (Post-Workup) H_NMR 1H NMR Check (Structural ID) Start->H_NMR Confirm Structure F_NMR 19F qNMR Check (Purity & Impurities) H_NMR->F_NMR Structure OK Decision Impurity Detection? F_NMR->Decision Analyze Spectrum Impurity_A Signal @ -128 ppm (Starting Phenol) Decision->Impurity_A Shift > -125ppm Impurity_B Signal @ -110 ppm (Regioisomer) Decision->Impurity_B Shift < -115ppm Final Release for Next Step Decision->Final Single Peak (-118 ppm) Reprocess Recrystallize Impurity_A->Reprocess Impurity_B->Reprocess Reprocess->F_NMR Re-test

Figure 1: Analytical workflow for validating fluorinated intermediates. 19F NMR acts as the primary gatekeeper for purity before release.

Case Study: Monitoring the Alkylation Reaction

Scenario: You are synthesizing the target by alkylating 2-fluoro-5-hydroxybenzonitrile with 1-bromo-2-methoxyethane.

The Problem: The reaction is incomplete. HPLC shows two peaks with similar retention times. The 19F Solution:

  • Starting Material (Phenol): The fluorine is ortho to the nitrile and meta to the hydroxyl. The hydroxyl group is electron-donating.

  • Product (Ether): Alkylation changes the electronics at the meta position.

  • Observation: You will see two distinct signals in the 19F spectrum.

    • Starting Material:

      
       ~ -128.5 ppm[1]
      
    • Product:

      
       ~ -118.0 ppm[1]
      
  • Action: Integrate the two peaks. If the ratio is 95:5, the conversion is 95%. No calibration curve is needed.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Toms, H. (2020). 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). [Link]

Sources

A Comparative Guide to the Metabolic Stability of Methoxyethoxy vs. Methoxy Substituents in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key determinant of which is metabolic stability.[1][2] A compound's susceptibility to metabolism, primarily by hepatic enzymes, dictates its half-life, bioavailability, and potential for generating active or toxic metabolites.[2] Rapid biotransformation can lead to low drug exposure, diminishing efficacy, while high stability might result in drug accumulation and toxicity.[1] Therefore, medicinal chemists must strategically design molecules that balance potency with a desirable metabolic profile.

Among the vast arsenal of chemical substituents used to modulate a molecule's properties, simple ethers like the methoxy group (-OCH₃) are ubiquitous. However, they are often metabolic liabilities.[3] A common strategy to mitigate this is to replace the methoxy group with more complex ethers, such as the methoxyethoxy group (-OCH₂CH₂OCH₃). This guide provides an in-depth comparison of the metabolic stability of these two substituents, grounded in biochemical principles and supported by established experimental methodologies. We will explore the enzymatic pathways responsible for their degradation, present a framework for their experimental evaluation, and offer insights into the causal mechanisms that differentiate their metabolic fates.

Part 1: The Metabolic Fate of Methoxy Substituents

The methoxy group, particularly when attached to an aromatic ring, is a well-known "soft spot" for metabolic attack.[3][4] Its primary route of metabolism is O-demethylation , a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5][6][7][8]

The Mechanism of CYP-Mediated O-Demethylation

The catalytic cycle of CYP enzymes is a complex oxidative process.[9] In the context of O-demethylation, the reaction proceeds via a two-step mechanism:

  • Hydroxylation: The CYP enzyme's active heme center inserts an oxygen atom into a C-H bond of the methyl group, forming an unstable hemiacetal intermediate.[10]

  • Decomposition: This intermediate spontaneously decomposes, yielding two products: a demethylated phenol or alcohol and formaldehyde.[10][11]

This transformation from a relatively inert ether to a more reactive phenol has significant consequences. The resulting hydroxyl group is a prime handle for Phase II conjugation reactions, such as glucuronidation or sulfation, which facilitate rapid excretion.[12] This rapid clearance pathway often makes the methoxy group a primary determinant of a drug's short half-life.

Part 2: The Metabolic Fate of Methoxyethoxy Substituents

The metabolism of the methoxyethoxy group is more complex and offers several alternative pathways, which can collectively result in a more stable substituent compared to a simple methoxy group. While direct O-demethylation of the terminal methoxy is possible, other enzymatic attacks can occur along the ethoxy linker.

Potential Metabolic Pathways:

  • Terminal O-Demethylation: Similar to the methoxy group, the terminal methyl of the methoxyethoxy chain can be O-demethylated by CYP enzymes. However, the longer, more flexible chain may adopt conformations within the enzyme's active site that are less favorable for this specific reaction compared to a simple methoxy group.

  • Ether Cleavage: The ether linkages can be cleaved through oxidative mechanisms, though this is generally a less common metabolic route for simple alkyl ethers compared to O-demethylation.

  • Oxidation of the Ethoxy Linker: The carbon atoms within the ethoxy portion of the substituent can be hydroxylated. A study on the metabolism of bis(2-methoxyethyl) ether identified (2-methoxyethoxy)acetic acid as the principal metabolite.[13] This suggests a pathway involving initial oxidation of the ethylene glycol chain, which is then further metabolized to a carboxylic acid, a common metabolic transformation for primary alcohols.[13][14]

The presence of multiple potential metabolic sites can lead to a phenomenon known as "metabolic switching," where blocking one labile site may increase the rate of metabolism at another position.[4][12] However, the overall rate of degradation of the parent molecule is often slower for the methoxyethoxy group because no single pathway is as facile as the O-demethylation of an accessible methoxy group.

Part 3: Head-to-Head Comparison: Methoxyethoxy vs. Methoxy

The choice between a methoxy and a methoxyethoxy substituent can profoundly impact a drug candidate's metabolic profile. The methoxyethoxy group is often employed as a strategic replacement for a metabolically labile methoxy group to enhance stability.

Key Differences and Rationale for Improved Stability:

  • Steric Hindrance: The bulkier and more flexible methoxyethoxy group can provide steric shielding, making it more difficult for the terminal methyl group to access the catalytic center of CYP enzymes.

  • Electronic Effects: While both are electron-donating groups, the longer chain of the methoxyethoxy substituent can subtly alter the electronic properties of the molecule, potentially influencing its affinity for metabolizing enzymes.

  • Diversion of Metabolism: The availability of alternative, slower metabolic pathways for the methoxyethoxy group means that the rapid O-demethylation route is no longer the sole, dominant clearance mechanism. This often translates to a longer metabolic half-life for the parent compound.

Data Presentation: A Comparative Overview

The following table summarizes the key metabolic characteristics and provides representative data ranges observed for these substituents in typical in vitro assays. Note that absolute values are highly dependent on the specific molecular scaffold.

ParameterMethoxy SubstituentMethoxyethoxy SubstituentRationale for Difference
Primary Metabolic Pathway CYP-mediated O-demethylation[5][10]Multiple pathways: O-demethylation, linker oxidation, ether cleavage[13]Methoxyethoxy offers alternative, often slower, metabolic routes.
Primary Metabolite Phenol / Alcohol + Formaldehyde[10]Methoxyethoxy-acetic acid, hydroxylated species, or phenolReflects the diversity of available metabolic pathways.
Typical In Vitro Half-Life (t½) 5 - 30 min> 60 minSlower overall rate of metabolism due to steric hindrance and pathway diversity.
Intrinsic Clearance (CLint) HighLow to ModerateIntrinsic clearance is directly related to the rate of metabolism.
Metabolic Liability HighModerate to LowOften used as a strategy to "block" a metabolic hot spot.[4]

*Representative values from human liver microsome assays; actual results are compound-specific.

Part 4: Experimental Protocol for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of compounds bearing these substituents, the Liver Microsomal Stability Assay is the industry-standard method for evaluating Phase I metabolism.[15][16] Microsomes are subcellular fractions of the liver containing a high concentration of CYP enzymes.[17]

Causality Behind Experimental Choices:
  • System: Liver microsomes are chosen as they are a cost-effective and high-throughput system that enriches for the primary enzymes responsible for Phase I oxidative metabolism (CYPs).[17][18]

  • Cofactor: An NADPH regenerating system is essential. CYP enzymes require NADPH as a source of electrons to activate molecular oxygen for the oxidation reaction.[9][19][20] A regenerating system maintains a constant supply of NADPH throughout the incubation.

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17][21] This simultaneously precipitates the microsomal proteins (terminating the reaction) and prepares the sample for analysis.

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used to quantify the remaining amount of the parent compound with high sensitivity and selectivity.[17][20]

Step-by-Step Methodology: Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use.[20]

  • Reaction Initiation (Pre-incubation):

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.5%.[20]

    • Add the liver microsomes (final concentration 0.5 mg/mL).[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Metabolism:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture to a separate 96-well plate containing 3 volumes of cold acetonitrile with an internal standard.[16][17][21]

  • Sample Processing:

    • Seal the quench plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point using LC-MS/MS.

    • Plot the natural logarithm (ln) of the percent remaining compound against time.[17]

    • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[22]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[22]

Part 5: Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and experimental processes.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Buffer, Test Compounds, NADPH System mix_plate Combine Buffer, Compound, & Microsomes in Plate prep_reagents->mix_plate thaw_microsomes Thaw Liver Microsomes thaw_microsomes->mix_plate pre_incubate Pre-incubate at 37°C mix_plate->pre_incubate start_reaction Add NADPH System to Initiate pre_incubate->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate_shaking->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

G cluster_methoxy Methoxy Metabolism cluster_methoxyethoxy Methoxyethoxy Metabolism (Multiple Pathways) cluster_pathA A: Demethylation cluster_pathB B: Linker Oxidation R_OCH3 Parent Drug (R-O-CH3) Hemiacetal Unstable Hemiacetal (R-O-CH2OH) R_OCH3->Hemiacetal CYP450 O-demethylation R_OH Phenol/Alcohol (R-OH) Hemiacetal->R_OH CH2O Formaldehyde Hemiacetal->CH2O R_OH_conj Rapid Clearance R_OH->R_OH_conj Phase II Conjugation R_OEtOMe Parent Drug (R-O-CH2CH2-O-CH3) R_OEtOH R-O-CH2CH2-OH R_OEtOMe->R_OEtOH CYP450 R_OHetOMe Hydroxylated Linker R_OEtOMe->R_OHetOMe CYP450 R_OEtOH_conj Clearance R_OEtOH->R_OEtOH_conj Phase II R_OEtOMe_Acid Carboxylic Acid (R-O-CH2-COOH) R_OHetOMe->R_OEtOMe_Acid ADH/ALDH R_OEtOMe_Acid_conj Clearance R_OEtOMe_Acid->R_OEtOMe_Acid_conj Clearance

Caption: Contrasting Metabolic Pathways of Methoxy vs. Methoxyethoxy.

Conclusion

The metabolic stability of a drug candidate is a paramount consideration that influences its entire pharmacokinetic profile. While the methoxy group is a common and useful substituent, its susceptibility to rapid CYP-mediated O-demethylation often presents a significant challenge in drug design. The methoxyethoxy group serves as a valuable bioisosteric replacement, offering a more robust metabolic profile by virtue of steric hindrance and the availability of multiple, often slower, metabolic pathways.

Understanding the underlying biochemical mechanisms and employing rigorous in vitro assays, such as the liver microsomal stability assay, are crucial for making informed decisions during lead optimization. By strategically modifying metabolic "soft spots," researchers can rationally design molecules with improved half-lives and greater potential for clinical success. This guide serves as a foundational resource for scientists aiming to navigate the critical interplay between chemical structure and metabolic fate.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

  • Stiborova, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI.

  • Mercell. In Vitro Metabolic Stability in Liver Microsomes.

  • Basran, J., et al. (2019). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. PMC.

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Wikipedia. Cytochrome P450 aromatic O-demethylase.

  • Naiman, K., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology.

  • Domainex. Microsomal Clearance/Stability Assay.

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

  • WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.

  • Naiman, K., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed.

  • Merck Millipore. Metabolic Stability Assays.

  • Kumar, D., et al. (2010). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? ACS Publications.

  • Lee, K., et al. (2013). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC.

  • Concheiro-Guisan, M., et al. (2024). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC.

  • Dalvie, D. (2011). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

  • Lim, S. M. H., & Yoshimitsu, T. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.

  • Kim, S., et al. (2007). Characterization of Human Liver Cytochrome P-450 Enzymes Involved in the O-demethylation of a New P-glycoprotein Inhibitor HM-30181. Taylor & Francis Online.

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.

  • Fura, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications.

  • Sumida, K., et al. (2018). Metabolic pathway to methoxyacetate of 2-methoxyethanol, di-(2-methoxyethyl) phthalate and 1,6-dimethoxyhexane. ResearchGate.

  • Miteva, N. T., et al. (2022). Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. MDPI.

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

  • Davydov, D. R. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. ACS Publications.

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.

  • Richards, D. E., et al. (1989). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. PubMed.

  • Taylor, A. J., & Unsworth, W. P. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Research and Reports.

  • LabXchange. (2024). Metabolic Pathways.

  • Cárdenas, A., &asantos-López, A. (2023). Evolutionary Routes to Modern Metabolic Pathways. MDPI.

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A Comparative Guide to the Chromatographic Behavior of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile on a C18 Column

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. Our focus is the analytical challenge of characterizing 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, a substituted benzonitrile derivative relevant in pharmaceutical and agrochemical synthesis.[1] This guide provides a comprehensive comparison of experimental conditions to optimize its separation on a C18 reversed-phase high-performance liquid chromatography (HPLC) column. We will explore the fundamental principles governing its retention time and provide actionable protocols to achieve robust and reproducible results.

Analyte at a Glance: this compound

Before developing a separation method, understanding the analyte's structure is paramount.

  • Structure: C₈H₆FNO

  • Key Features:

    • Benzonitrile Core: A moderately polar aromatic ring with a nitrile group, providing a strong chromophore for UV detection.

    • Fluoro Group: Increases the molecule's polarity.

    • Methoxyethoxy Group: This ether chain adds a degree of hydrophobicity while also containing polar ether linkages.

  • Predicted Chromatographic Behavior: The combination of a hydrophobic aromatic system and polar functional groups makes this compound an ideal candidate for reversed-phase HPLC.[2] In this mode, the stationary phase is non-polar (like C18), and the mobile phase is polar.[3] The analyte's retention will be primarily governed by hydrophobic interactions with the C18 alkyl chains.[4][5]

Part 1: Foundational Isocratic Method & The Impact of Mobile Phase Composition

The most critical factor influencing retention time in reversed-phase HPLC is the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (ACN) or methanol.[6] The organic modifier is the "strong" solvent; increasing its concentration reduces retention time.[7][8]

Our foundational experiment aims to find a suitable isocratic mobile phase composition that provides a reasonable retention time (ideally between 3 and 10 minutes) for efficient analysis.

Experimental Protocol: Mobile Phase Scouting
  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

  • Procedure: Prepare and run three different isocratic mobile phase compositions. Equilibrate the column for at least 15 minutes with each new composition before injection.

Comparative Data: Effect of Acetonitrile Concentration
Mobile Phase Composition (Water:ACN, v/v)Predicted Retention Time (t R), minPeak ShapeObservations & Rationale
60:40 ~12.5SymmetricalThe high water content (polar mobile phase) maximizes hydrophobic interaction with the C18 phase, leading to strong retention.[8] This condition is useful for resolving early-eluting impurities but results in a long run time.
50:50 ~6.8SymmetricalA balanced mobile phase. The increased ACN content disrupts hydrophobic interactions more effectively, causing the analyte to elute faster. This is often a good starting point for method optimization.
40:60 ~3.2SymmetricalWith a higher percentage of the strong organic solvent, the analyte has a much weaker affinity for the stationary phase and elutes quickly.[4] This is ideal for rapid screening but may compromise resolution from closely eluting compounds.

Note: The retention time data presented is hypothetical but based on established chromatographic principles for a molecule of this nature.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; subgraph "Reverse-Phase Chromatography Principle" bgcolor="#F1F3F4" A[Mobile Phase(Polar)Water/ACN] -- "Flows Through" --> B{C18 Column(Non-Polar Stationary Phase)}; C(Analyte) -- "Injects Into" --> A; B -- "Analyte Partitions" --> D["Hydrophobic InteractionAnalyte 'sticks' to C18"]; A -- "Elutes Analyte" --> E[Detector]; D -- "Higher %ACNWeakens Interaction" --> F[Shorter Retention Time]; D -- "Lower %ACNStrengthens Interaction" --> G[Longer Retention Time]; end

} caption: "Mechanism of Retention on a C18 Column."

Part 2: Comparison of Isocratic vs. Gradient Elution

While isocratic elution is simple and robust, a gradient elution—where the mobile phase composition changes over time—is often superior for complex samples or when analyzing compounds with a wide range of polarities.

  • Isocratic Elution: Constant mobile phase composition. Best for simple mixtures and quality control.

  • Gradient Elution: The concentration of the strong organic solvent (ACN) is increased during the run. This allows for the elution of both polar and non-polar compounds in a single analysis with good peak shape and reasonable run times.[7]

Comparative Protocol: Isocratic vs. Gradient

The goal is to separate our target analyte from two hypothetical impurities: a more polar Impurity A and a more non-polar Impurity B.

  • Isocratic Method: Use the 50:50 Water:ACN composition from Part 1.

  • Gradient Method:

    • Time 0-2 min: 40% ACN.

    • Time 2-10 min: Linear ramp from 40% to 70% ACN.

    • Time 10-12 min: Hold at 70% ACN.

    • Time 12.1-15 min: Return to 40% ACN (re-equilibration).

Hypothetical Results
MethodImpurity A (Polar)This compoundImpurity B (Non-Polar)Overall Assessment
Isocratic (50% ACN) t R = 2.5 min (Good)t R = 6.8 min (Good)t R = 18.5 min (Broad Peak)Fails to elute Impurity B efficiently, leading to a very broad peak and a long analysis time.
Gradient (40-70% ACN) t R = 3.1 min (Sharp)t R = 7.5 min (Sharp)t R = 10.2 min (Sharp)Excellent. All three compounds are eluted as sharp, well-resolved peaks within a shorter overall analysis time.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; subgraph "HPLC Method Development Workflow" bgcolor="#F1F3F4" A[Start: Define Analytical Goal] --> B{Analyte Characterization2-Fluoro-5-(...)-benzonitrile}; B --> C{Select Column & Mobile PhaseC18, Water/ACN}; C --> D{Scout Isocratic ConditionsVary %ACN}; D --> E{Evaluate Retention & Peak Shape}; E -- "Poor Resolution or Long Run Time" --> F[Develop Gradient Method]; E -- "Good Separation" --> G[Validate Isocratic Method]; F --> H{Optimize Gradient Slope & Time}; H --> I[Validate Gradient Method]; I --> J[Final Method]; G --> J; end

} caption: "Workflow for HPLC Method Development."

Part 3: The Influence of Column Temperature

Column temperature is a powerful yet often overlooked parameter in HPLC method development.[9] It influences solvent viscosity and the kinetics of mass transfer between the mobile and stationary phases.[10]

Key Causalities:

  • Increased Temperature: Generally leads to shorter retention times. This is because the viscosity of the mobile phase decreases, allowing for faster flow and improved diffusion of the analyte.[11][12]

  • Selectivity Changes: Temperature can also alter the selectivity of a separation, meaning it can change the relative retention of two different compounds.[9]

Experimental Protocol: Temperature Scouting
  • Method: Use the optimized gradient method from Part 2.

  • Procedure: Run the analysis at three different column temperatures: 25°C, 35°C, and 45°C. Ensure the system is thermally equilibrated at each temperature before injection.

Comparative Data: Effect of Temperature on Retention Time
Column Temperature (°C)Retention Time (t R), minSystem BackpressureObservations & Rationale
25°C (Ambient) 7.9HighLonger retention time due to higher mobile phase viscosity. This can sometimes improve the resolution of closely eluting peaks.[9]
35°C 7.2MediumA noticeable decrease in retention time and backpressure. This often represents a good balance between analysis speed and resolution.
45°C 6.6LowThe shortest retention time. Operating at elevated temperatures can significantly increase throughput by allowing for higher flow rates without over-pressurizing the system.[10][11]

Expert Insight: While our analyte is neutral and not prone to ionization, it's crucial to remember that for acidic or basic compounds, mobile phase pH is another critical parameter. The pH should be controlled with a suitable buffer and kept at least one pH unit away from the analyte's pKa to ensure stable retention. For this compound, pH will have a minimal effect on retention.[13]

Conclusion and Recommendations

This guide demonstrates a systematic approach to developing a robust HPLC method for this compound on a C18 column.

  • For rapid quality control of the pure compound, an isocratic method with approximately 50-60% acetonitrile provides an efficient analysis.

  • For analyzing the compound in the presence of more polar or non-polar impurities, a gradient method (e.g., 40-70% ACN over 8 minutes) is vastly superior, offering excellent resolution and sharp peaks for all components.

  • Controlling column temperature at a slightly elevated level (e.g., 35-40°C) is recommended to ensure reproducibility, lower system backpressure, and shorten run times.[9]

By understanding and systematically comparing these key parameters, researchers can confidently develop and validate an HPLC method tailored to their specific analytical needs, ensuring the accurate and reliable characterization of this important chemical intermediate.

References

  • Chrom Tech. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved February 15, 2026, from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved February 15, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Influence of Mobile Phase Composition on Retention Factors in Different HPLC Systems with Chemically Bonded Stationary Phases. Retrieved February 15, 2026, from [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved February 15, 2026, from [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

[1]

Hazard Architecture & Risk Assessment

The "Why" Behind the Protocol

To handle 2-Fluoro-5-(2-methoxyethoxy)benzonitrile safely, one must deconstruct its molecular architecture.[1] It is not merely a "toxic solid"; it is a bifunctional hazard vector.[1]

  • The Benzonitrile Core (Systemic Toxicity): Like all aromatic nitriles, this compound poses a risk of metabolizing into cyanide ions (

    
    ) in vivo, albeit slower than aliphatic nitriles.[1] This inhibits cytochrome c oxidase, leading to cytotoxic hypoxia.[1]
    
  • The Methoxyethoxy Tail (The "Trojan Horse"): The glycol ether side chain significantly increases the molecule's lipophilicity.[1] Crucial Insight: While standard benzonitriles penetrate skin, the addition of the ethoxy ether chain enhances dermal permeability, allowing the toxic nitrile core to bypass the stratum corneum more efficiently than expected.[1]

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Treat as Cat 3 for safety margins).[1][2]

  • Skin/Eye Irritation: Category 2.[1][2][3]

  • Target Organs: Central Nervous System, Respiratory System.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed to counter the specific permeation risks of this compound.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Certified) Non-negotiable. Nitrile vapors/dusts are potent.[1] The hood prevents inhalation of micro-particulates during weighing.[1]
Dermal (Hands) Double-Gloving System 1.[1] Inner: Silver Shield® (Laminate)2.[1] Outer: 5-mil Nitrile (Disposable)Critical: Standard nitrile gloves have poor breakthrough times (<15 mins) for aromatic nitriles in solution.[1] The laminate inner layer provides chemical impermeability; the outer nitrile provides dexterity and grip.[1]
Dermal (Body) Tyvek® Lab Coat or Chemical ApronCotton coats absorb liquids, keeping the toxin against the skin.[1] Tyvek repels the lipophilic ether chain.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient against splashes.[1] Benzonitriles are severe eye irritants and can absorb through the ocular mucosa.[1]

Operational Workflow: From Storage to Synthesis

This workflow enforces a "Zero-Contact" policy.

Phase A: Storage & Stability[4]
  • Environment: Store in a cool, dry, well-ventilated area.

  • Segregation: Keep strictly separate from strong acids and oxidizers .[1]

    • Risk:[4] Contact with strong acids (e.g., HCl,

      
      ) can hydrolyze the nitrile to release Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.[1]
      
Phase B: Weighing & Transfer (The High-Risk Step)[1]
  • Location: All weighing must occur inside the fume hood. Do not use a balance on an open bench.[1]

  • Static Control: The methoxyethoxy chain can induce static charge in the solid. Use an anti-static gun or ionizer to prevent powder scattering.[1]

  • Technique: Use disposable spatulas. If the solid adheres to the spatula (due to the ether tail), do not "flick" it.[1] Wash the spatula into the reaction vessel with the reaction solvent.[1]

Phase C: Reaction Monitoring
  • Sampling: Never remove the reaction vessel from the hood. Use a long-needle syringe to withdraw aliquots for TLC/HPLC.[1]

  • Quenching: Quench reactions slowly. If using acidic workups, ensure the pH does not drop rapidly while the nitrile is potentially unreacted, minimizing HCN risks.[1]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the "Hierarchy of Controls" specifically for this compound, prioritizing engineering controls over PPE.

SafetyProtocolcluster_0Barrier AnalysisHazardThis compoundEngineeringEngineering Control:Fume Hood (Sash < 18")Hazard->Engineering Primary ContainmentPPEPPE Barrier:Silver Shield + Nitrile GlovesEngineering->PPE Redundant BarrierAdminAdmin Control:Standard Operating Procedure (SOP)ActionSafe ManipulationAdmin->Action Protocol EnforcementPPE->Action Authorized Access

Caption: Barrier Analysis diagram showing the sequential layers of protection required to isolate the operator from the chemical hazard.

Emergency Response Protocols

Exposure Scenarios[3][6]
  • Skin Contact:

    • Immediate Action: Drench zone with water for 15 minutes.[1][3][5]

    • Soap: Use non-abrasive soap.[1] Do not scrub hard (scrubbing increases blood flow and absorption).[1]

    • Medical: Seek evaluation. If signs of cyanosis (blue lips/fingernails) appear, medical personnel may administer a cyanide antidote (e.g., Hydroxocobalamin), though this is rare for aromatic nitriles compared to simple cyanides.[1]

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1]

Spill Management
  • Small Spill (<5g):

    • Cover with a spill pillow or absorbent pads.[1]

    • Do not use paper towels (they increase surface area for evaporation).[1]

    • Place waste in a sealed bag labeled "TOXIC NITRILE WASTE."[1]

  • Decontamination: Wash the surface with a 10% bleach solution to oxidize residues, followed by water.[1]

Disposal & Environmental Compliance

Core Directive: Never dispose of this compound down the drain.

  • Waste Segregation:

    • Create a specific waste stream labeled: "Organic Waste - Toxic Nitriles" .[1]

    • Do NOT mix with Acid Waste streams.[1] (Risk of HCN generation).[1]

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (Teflon/PTFE).[1]

  • Labeling: clearly mark "Contains Cyanide Functionality" to alert waste management vendors of the potential hazard during incineration.[1]

References

  • National Institutes of Health (NIH). (2023).[1] Chemical Safety Guide: Nitriles and Cyanides. Division of Occupational Health and Safety.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][6] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.